Product packaging for 1-Hydroxy-2-hexadecen-4-one(Cat. No.:CAS No. 142450-07-5)

1-Hydroxy-2-hexadecen-4-one

Cat. No.: B15177116
CAS No.: 142450-07-5
M. Wt: 254.41 g/mol
InChI Key: QQMWKORSGDEAMH-WYMLVPIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Hydroxy-2-hexadecen-4-one is a high-purity synthetic lipid derivative offered as a reference standard for advanced chemical and biological research. This compound is of significant interest in the study of structure-activity relationships of bioactive molecules, particularly those with unsaturated ketone and alcohol functional groups, which are often investigated for their biological activity . Researchers utilize this compound to explore potential mechanisms of action in various fields. Preliminary investigations in antimicrobial research focus on its ability to disrupt microbial cell membranes. In cancer research, it is studied for its potential to induce apoptosis or cell cycle arrest in specific cell lines, similar to other well-characterized bioactive lipids . The compound serves as a key intermediate in organic synthesis and natural product synthesis, where it is used to build more complex molecular architectures. Its analytical standard grade purity ensures reliability in applications employing Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Fourier-Transform Infrared Spectroscopy (FT-IR), and other spectroscopic methods . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the product's Certificate of Analysis for specific handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H30O2 B15177116 1-Hydroxy-2-hexadecen-4-one CAS No. 142450-07-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

142450-07-5

Molecular Formula

C16H30O2

Molecular Weight

254.41 g/mol

IUPAC Name

(E)-1-hydroxyhexadec-2-en-4-one

InChI

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-13-16(18)14-12-15-17/h12,14,17H,2-11,13,15H2,1H3/b14-12+

InChI Key

QQMWKORSGDEAMH-WYMLVPIESA-N

Isomeric SMILES

CCCCCCCCCCCCC(=O)/C=C/CO

Canonical SMILES

CCCCCCCCCCCCC(=O)C=CCO

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 1-Hydroxy-2-hexadecen-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxy-2-hexadecen-4-one is a long-chain, polyfunctionalized organic molecule. Its structure, featuring a hydroxyl group, a carbon-carbon double bond, and a ketone, suggests a potential for diverse chemical reactivity and biological activity. The α,β-unsaturated ketone moiety is a well-known reactive pharmacophore, and the long hydrocarbon tail imparts significant lipophilicity. This combination of features makes it a molecule of interest for applications in materials science, organic synthesis, and pharmacology, particularly in the development of novel therapeutic agents.

Predicted Chemical and Physical Properties

Quantitative data for this compound is not available. The following table summarizes the predicted properties based on its structure and comparison with related long-chain alcohols and ketones.

PropertyPredicted Value/InformationBasis of Prediction
Molecular Formula C₁₆H₃₀O₂
Molecular Weight 254.41 g/mol
Appearance Likely a waxy solid or viscous oil at room temperature.Based on long-chain fatty alcohols and ketones.
Melting Point Estimated to be in the range of 30-60 °C.Analogy with long-chain saturated alcohols and ketones. The presence of the double bond and polar groups will influence the crystal packing.
Boiling Point High, likely >300 °C at atmospheric pressure. Prone to decomposition at high temperatures.Characteristic of high molecular weight organic compounds with polar functional groups.
Solubility Insoluble in water. Soluble in nonpolar organic solvents (e.g., hexane, ether, chloroform) and moderately soluble in polar organic solvents (e.g., ethanol, acetone).The long C₁₂ alkyl chain dictates its solubility, making it highly nonpolar.
Stability Potentially unstable to heat, light, and strong acids or bases due to the presence of the α,β-unsaturated ketone system.α,β-Unsaturated carbonyl compounds can undergo polymerization or rearrangement.

Spectroscopic Properties

The conjugated system in this compound will give rise to characteristic spectroscopic signals.

SpectroscopyPredicted Chemical Shifts and Signals
¹H NMR - Vinyl protons (C2-H, C3-H): δ 6.0-7.0 ppm, likely showing coupling to each other. - Hydroxymethyl protons (C1-H₂): δ ~4.2 ppm, doublet. - Methylene protons alpha to ketone (C5-H₂): δ ~2.5 ppm, triplet. - Alkyl chain protons: δ 0.8-1.6 ppm. - Terminal methyl protons: δ ~0.9 ppm, triplet.
¹³C NMR - Carbonyl carbon (C4): δ 198-205 ppm. - Vinyl carbons (C2, C3): δ 125-150 ppm. - Hydroxymethyl carbon (C1): δ ~65 ppm. - Methylene carbon alpha to ketone (C5): δ ~40 ppm. - Alkyl chain carbons: δ 20-35 ppm. - Terminal methyl carbon: δ ~14 ppm.
IR Spectroscopy - O-H stretch (hydroxyl): Broad peak around 3400 cm⁻¹. - C=O stretch (ketone): Strong, sharp peak around 1670-1690 cm⁻¹ (lowered due to conjugation). - C=C stretch (alkene): Peak around 1620-1640 cm⁻¹. - C-H stretches (alkyl): Peaks around 2850-2960 cm⁻¹.
UV-Vis Spectroscopy Expected to show a π → π* transition in the UV region, characteristic of α,β-unsaturated ketones, likely around 210-250 nm.[1]

Potential Synthesis

While no specific synthesis for this compound has been reported, a plausible synthetic route can be proposed based on established organic reactions. A Knoevenagel-type condensation provides a viable approach.[2]

Experimental Protocol: Proposed Synthesis via Knoevenagel-type Condensation

This protocol is a hypothetical adaptation of known procedures for the synthesis of related 4-hydroxyalk-2-en-1-ones.[2]

Materials:

  • 1-Arylsulfinyl-2-pentadecanone (can be synthesized from pentadecanoic acid)

  • Formaldehyde (or a suitable equivalent like paraformaldehyde)

  • Diethylamine

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 1-arylsulfinyl-2-pentadecanone in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of formaldehyde in diethyl ether.

  • Condensation: Add diethylamine dropwise to the cooled reaction mixture. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours. Progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Note: The arylsulfinyl group is eliminated during the reaction to form the carbon-carbon double bond.

Below is a diagram illustrating the proposed synthetic workflow.

G cluster_start Starting Materials cluster_synthesis Synthesis cluster_purification Purification cluster_product Final Product Pentadecanoic Acid Pentadecanoic Acid Preparation of 1-Arylsulfinyl-2-pentadecanone Preparation of 1-Arylsulfinyl-2-pentadecanone Pentadecanoic Acid->Preparation of 1-Arylsulfinyl-2-pentadecanone Several steps Formaldehyde Formaldehyde Knoevenagel-type Condensation Knoevenagel-type Condensation Formaldehyde->Knoevenagel-type Condensation Preparation of 1-Arylsulfinyl-2-pentadecanone->Knoevenagel-type Condensation Workup Workup Knoevenagel-type Condensation->Workup Diethylamine Column Chromatography Column Chromatography Workup->Column Chromatography This compound This compound Column Chromatography->this compound

Proposed Synthetic Workflow for this compound.

Potential Biological Activity and Signaling Pathways

The biological activity of this compound has not been experimentally determined. However, the presence of a long alkyl chain and an α,β-unsaturated ketone functional group allows for predictions of its potential biological effects.

Long-chain alcohols and ketones are known to exhibit antimicrobial activity.[3][4] The lipophilic tail of this compound would facilitate its partitioning into bacterial cell membranes, potentially disrupting membrane integrity and function.

The α,β-unsaturated ketone is a Michael acceptor and can react with nucleophilic residues in proteins, such as cysteine thiols. This reactivity is the basis for the biological activity of many natural products and drugs. It is plausible that this compound could act as an inhibitor of enzymes that have a critical cysteine residue in their active site.

A hypothetical signaling pathway that could be modulated by a molecule with this structure is the Keap1-Nrf2 pathway, which is a key regulator of the cellular antioxidant response. Many α,β-unsaturated ketones are known to be activators of this pathway through covalent modification of cysteine residues in Keap1.

Below is a conceptual diagram of this hypothetical interaction.

G This compound This compound Keap1 Keap1 This compound->Keap1 Covalent Modification (Hypothetical) Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation ARE Antioxidant Response Element Nrf2->ARE Translocation to Nucleus Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes Gene Transcription

References

"1-Hydroxy-2-hexadecen-4-one" molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Molecular Data

The fundamental molecular properties of 1-Hydroxy-2-hexadecen-4-one have been calculated based on its constituent atoms and structure. These properties are essential for any experimental design, including reaction stoichiometry, solution preparation, and analytical characterization.

PropertyValue
Molecular Formula C₁₆H₃₀O₂
Molecular Weight 254.41 g/mol [1][2][3]
Exact Mass 254.22458 u[1][2]

Experimental Protocols

A comprehensive search of scientific literature and chemical databases did not yield specific, validated experimental protocols for the synthesis, purification, or analysis of this compound. Researchers planning to work with this molecule may need to develop methodologies based on standard organic chemistry techniques for the synthesis and handling of unsaturated hydroxy ketones. General approaches could involve aldol condensation reactions or the oxidation of corresponding diols, followed by standard purification methods like column chromatography and characterization by NMR and mass spectrometry.

Biological and Signaling Pathways

Currently, there is no available information in the searched scientific literature regarding the biological activity, metabolic fate, or associated signaling pathways for this compound. While isomers with the same molecular formula, such as palmitoleic acid, are known to have roles in lipid metabolism and cellular signaling, no such data has been published for this compound.[1][4] Future research would be required to elucidate any potential biological functions.

Logical Derivation of Molecular Formula

The following diagram illustrates the logical workflow used to determine the molecular formula of this compound from its IUPAC name. This process is fundamental when direct experimental data is unavailable.

G cluster_name IUPAC Name Deconstruction cluster_components Structural Components cluster_formula Formula Calculation cluster_result Final Molecular Formula A This compound B hexadec- = 16 Carbon Chain A->B C -2-en- = C=C at position 2 A->C D -4-one = C=O at position 4 A->D E 1-Hydroxy- = -OH at position 1 A->E F Carbons (C) = 16 B->F G Oxygens (O) = 2 (from -OH and C=O) B->G H Hydrogens (H) = 30 (Calculated from structure) B->H C->F C->G C->H D->F D->G D->H E->F E->G E->H I C₁₆H₃₀O₂ F->I G->I H->I

Caption: Logical workflow for deriving the molecular formula from the IUPAC name.

References

A Technical Guide to the Spectroscopic Profile of 1-Hydroxy-2-hexadecen-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxy-2-hexadecen-4-one is an α,β-unsaturated ketone, a class of organic compounds that are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The presence of a hydroxyl group, a conjugated double bond, and a ketone carbonyl group gives this molecule a unique electronic and structural profile, making its characterization by spectroscopic methods essential for its identification, purity assessment, and the elucidation of its interactions with biological targets. This technical guide provides a detailed overview of the predicted spectroscopic data for this compound, along with plausible experimental protocols for its synthesis and characterization.

Predicted Spectroscopic Data

Due to the limited availability of experimental data for this compound in the public domain, the following spectroscopic data are predicted based on the known spectral characteristics of analogous α,β-unsaturated hydroxy ketones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~6.80dt1HH-3 (vinylic)
~6.30d1HH-2 (vinylic)
~4.30d2HH-1 (allylic, adjacent to OH)
~2.60t2HH-5
~1.60quint2HH-6
~1.25m18HH-7 to H-15 (methylene chain)
~0.88t3HH-16 (terminal methyl)
Variablebr s1HOH

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~200.5C-4 (C=O)
~148.0C-3 (vinylic)
~128.0C-2 (vinylic)
~62.5C-1 (C-OH)
~40.0C-5
~31.9Methylene chain
~29.7Methylene chain
~29.5Methylene chain
~29.3Methylene chain
~29.1Methylene chain
~24.5Methylene chain
~22.7Methylene chain
~14.1C-16 (terminal methyl)
Infrared (IR) Spectroscopy

The IR spectrum of an α,β-unsaturated ketone will show a characteristic C=O stretching frequency that is lower than that of a saturated ketone due to conjugation.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group
~3400 (broad)O-H stretch (hydroxyl)
~3050C-H stretch (vinylic)
~2920, ~2850C-H stretch (aliphatic)
~1685C=O stretch (α,β-unsaturated ketone)
~1630C=C stretch (alkene)
~970C-H bend (trans-alkene)
Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
254[M]⁺ (Molecular Ion)
236[M-H₂O]⁺
225[M-C₂H₅]⁺
127[C₈H₁₅O]⁺
99[C₅H₇O₂]⁺
71[C₄H₇O]⁺
55[C₄H₇]⁺

Experimental Protocols

A plausible synthetic route for this compound would involve an aldol condensation reaction between an appropriate aldehyde and a ketone, followed by dehydration.

Synthesis of this compound

A potential synthesis could be achieved via a directed aldol reaction between formaldehyde (or a suitable equivalent) and 2-hexadecanone, followed by controlled dehydration to favor the formation of the α,β-unsaturated system. A more controlled approach would be the reaction of the lithium enolate of 2-hexadecanone with formaldehyde.

Materials:

  • 2-Hexadecanone

  • Formaldehyde (or paraformaldehyde)

  • Lithium diisopropylamide (LDA)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid, dilute

  • Diethyl ether

  • Magnesium sulfate, anhydrous

  • Silica gel for column chromatography

Procedure:

  • A solution of LDA in anhydrous THF is prepared at -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • 2-Hexadecanone, dissolved in anhydrous THF, is added dropwise to the LDA solution to form the lithium enolate.

  • Formaldehyde is then added to the reaction mixture.

  • The reaction is quenched with a dilute aqueous solution of hydrochloric acid.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield this compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a NaCl plate or as a KBr pellet.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) or electron impact (EI) source to confirm the molecular formula.

Visualizations

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Spectroscopic Characterization cluster_data Data Analysis start 2-Hexadecanone + Formaldehyde reaction Aldol Condensation start->reaction product Crude this compound reaction->product purification Column Chromatography product->purification pure_product Pure this compound purification->pure_product nmr NMR (¹H, ¹³C) pure_product->nmr ir IR pure_product->ir ms MS pure_product->ms analysis Structure Elucidation & Purity Assessment nmr->analysis ir->analysis ms->analysis

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Disclaimer: The spectroscopic data presented in this document are predicted values based on the analysis of similar chemical structures and established principles of spectroscopy. Experimental verification is required for definitive structural confirmation.

Technical Guide: A Methodological Approach to Determining the Solubility and Stability Profile of Novel Lipophilic Compounds, Exemplified by 1-Hydroxy-2-hexadecen-4-one

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document outlines a comprehensive experimental framework for characterizing the solubility and stability of a novel compound, using the hypothetical "1-Hydroxy-2-hexadecen-4-one" as a case study. All data presented herein is illustrative and intended to guide researchers in their experimental design and data presentation.

Introduction

The successful development of a new chemical entity into a viable pharmaceutical or research compound is contingent on a thorough understanding of its physicochemical properties. Among the most critical of these are solubility and stability. Solubility influences bioavailability and formulation strategies, while a comprehensive stability profile is essential for determining shelf-life, storage conditions, and potential degradation pathways.

This technical guide provides a detailed methodological approach for determining the solubility and stability of novel lipophilic compounds, such as the hypothetical molecule this compound. The protocols and data presentation formats outlined herein are designed to be adaptable for a wide range of similar molecules.

Compound Profile: this compound (Hypothetical)

For the purpose of this guide, we will consider "this compound" to be a long-chain aliphatic keto-alcohol. Its structure suggests a lipophilic nature, which will guide the selection of solvents for solubility testing.

Solubility Profile Determination

A comprehensive understanding of a compound's solubility in various solvents is fundamental for its application in research and development. The following sections detail the experimental protocols for determining both qualitative and quantitative solubility.

Experimental Protocol: Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in a range of common solvents.

Methodology:

  • Dispense 1 mg of this compound into separate 1.5 mL microcentrifuge tubes.

  • Add 100 µL of the test solvent to each tube. The selection of solvents should cover a range of polarities.[1]

  • Vortex each tube vigorously for 30 seconds.

  • Visually inspect for any undissolved particulate matter against a dark background.

  • If the compound dissolves, add another 900 µL of the solvent to assess solubility at a lower concentration and observe for any precipitation.

  • Record observations as "Soluble," "Partially Soluble," or "Insoluble."

Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

  • Prepare a supersaturated solution by adding an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand undisturbed to permit the sedimentation of undissolved solid.

  • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

  • Filter the supernatant using a chemically compatible syringe filter (e.g., 0.22 µm PTFE for organic solvents).

  • Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).[2]

  • Calculate the solubility in mg/mL or other appropriate units.

Data Presentation: Solubility Profile

Quantitative solubility data should be presented in a clear and organized table.

Table 1: Quantitative Solubility of this compound at 25°C (Hypothetical Data)

SolventDielectric Constant (approx.)Solubility (mg/mL)
Water80.1< 0.01
Ethanol24.515.2
Isopropanol19.925.8
Acetonitrile37.55.7
Dichloromethane9.1> 50
Chloroform4.8> 50
Dimethyl Sulfoxide (DMSO)47.0> 50
Hexane1.92.1

Visualization of Solubility Testing Workflow

Solubility_Workflow cluster_prep Sample Preparation cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Analysis cluster_results Results Compound This compound Qual_Screen Initial Solubility Screen (1 mg in 100 µL) Compound->Qual_Screen Solvents Test Solvents Solvents->Qual_Screen Visual_Inspect Visual Inspection Qual_Screen->Visual_Inspect Shake_Flask Shake-Flask Method (Equilibrium at 25°C) Visual_Inspect->Shake_Flask Select Solvents for Quantitative Analysis Quantification HPLC/LC-MS Quantification Shake_Flask->Quantification Solubility_Table Solubility Data Table Quantification->Solubility_Table Stability_Workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Results Start This compound Stock Solution Acid Acid Hydrolysis Start->Acid Base Base Hydrolysis Start->Base Oxidation Oxidation Start->Oxidation Thermal Thermal Stress Start->Thermal Photo Photostability Start->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Degradation_Profile Degradation Profile & Pathways HPLC->Degradation_Profile

References

The Enigmatic Role of 1-Hydroxy-2-hexadecen-4-one in Cellular Metabolism: A Technical Guide to Sphingolipid Pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Research Findings: Direct evidence and specific studies on the metabolic role of "1-Hydroxy-2-hexadecen-4-one" are not available in the current scientific literature. However, its structural features—a hydroxylated long-chain unsaturated ketone—suggest a plausible involvement in lipid metabolism, particularly within the complex and vital pathways of sphingolipid biosynthesis and signaling. This guide, therefore, explores the established framework of sphingolipid metabolism, a context wherein a molecule with the characteristics of this compound could potentially function as an intermediate, a modulator of enzymatic activity, or a signaling molecule.

Quantitative Data in Sphingolipid Metabolism

The regulation of sphingolipid metabolism is tightly controlled, with the concentrations and activities of its components being critical for cellular homeostasis. Below are tables summarizing key quantitative data for enzymes and metabolites central to this pathway.

Table 1: Enzyme Kinetic Parameters

EnzymeSubstrateKmVmaxOrganism/SystemReference
Serine Palmitoyltransferase (SPT)L-serine0.23 mM14 pmol/min/106 cellsMurine LM cells[1]
Serine Palmitoyltransferase (SPT)L-serine~0.3 mM~5.5 nmol/mg/minHuman[2]
Serine Palmitoyltransferase (SPT)Palmitoyl-CoA0.87 mM-Sphingobacterium multivorum[3]
Ceramide Synthase (CerS)NBD-sphinganine3.61 ± 1.86 µM--[4]
Ceramide Synthase (CerS)Sphinganine3.05 ± 0.81 µM--[4]

Table 2: Cellular Concentrations of Key Sphingolipid Metabolites

MetaboliteConcentrationCell Type/TissueConditionReference
Sphingosine-1-Phosphate (S1P)~2.3 pmol/mg proteinChinese Hamster Ovary (CHO) cellsBasal[5]
Sphingosine-1-Phosphate (S1P)75 to 1100 nMBreast, ovarian, and colorectal cancers-[6]
Sphingosine-1-Phosphate (S1P)up to 1 µMSerum-[5]
Ceramide--Pro-apoptotic stimuli can increase levels[7]

Experimental Protocols

The study of sphingolipid metabolism relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments in this field.

Assay for Serine Palmitoyltransferase (SPT) Activity

This protocol is adapted from established methods for measuring the activity of the rate-limiting enzyme in de novo sphingolipid synthesis.[1]

Materials:

  • Cell lysate or microsomal fraction

  • L-[3-14C]serine (radiolabeled substrate)

  • Palmitoyl-CoA

  • Reaction buffer (e.g., HEPES or Tris-HCl, pH 7.4)

  • Pyridoxal 5'-phosphate (PLP), a cofactor for SPT

  • Bovine serum albumin (BSA)

  • Organic solvent for extraction (e.g., chloroform/methanol mixture)

  • Thin-layer chromatography (TLC) plates

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the cell lysate or microsomal fraction with the reaction buffer containing PLP and BSA.

  • Initiation of Reaction: Add L-[3-14C]serine and palmitoyl-CoA to initiate the enzymatic reaction. Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding an organic solvent mixture (e.g., chloroform:methanol, 1:2, v/v).

  • Lipid Extraction: Perform a lipid extraction to separate the lipid products from the aqueous components. The Bligh-Dyer method is commonly used.

  • Analysis by TLC: Spot the extracted lipids onto a TLC plate and develop the chromatogram using an appropriate solvent system to separate the product, 3-ketosphinganine, from the unreacted L-[3-14C]serine.

  • Quantification: Visualize the radiolabeled spots using autoradiography or a phosphorimager. Scrape the spot corresponding to 3-ketosphinganine and quantify the radioactivity using a scintillation counter.

  • Calculation of Activity: Calculate the SPT activity based on the amount of radiolabeled product formed per unit of time and protein concentration.

Quantification of Sphingolipids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a general workflow for the sensitive and specific quantification of various sphingolipid species.[8][9][10]

Materials:

  • Biological sample (cells, tissue, plasma, etc.)

  • Internal standards (isotopically labeled sphingolipids)

  • Solvents for extraction (e.g., isopropanol, ethyl acetate, hexane)

  • LC-MS/MS system equipped with a suitable column (e.g., C18)

Procedure:

  • Sample Preparation and Extraction:

    • Homogenize tissue samples or lyse cells.

    • Add a mixture of internal standards to the sample to correct for extraction efficiency and matrix effects.

    • Perform a liquid-liquid extraction to isolate the lipid fraction. A common method involves a single-phase extraction with a mixture of isopropanol, ethyl acetate, and water.

    • Evaporate the organic phase to dryness under a stream of nitrogen.

  • LC Separation:

    • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform).

    • Inject the sample onto the LC system.

    • Separate the different sphingolipid species using a gradient elution on a C18 column. The mobile phases typically consist of a mixture of water, acetonitrile, and isopropanol with additives like formic acid or ammonium formate to improve ionization.

  • MS/MS Detection:

    • The eluent from the LC is introduced into the mass spectrometer.

    • Use electrospray ionization (ESI) in positive or negative ion mode, depending on the sphingolipid class.

    • Perform tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM) for targeted quantification. This involves selecting a specific precursor ion for each analyte and monitoring a specific product ion after fragmentation.

  • Data Analysis:

    • Integrate the peak areas for each analyte and its corresponding internal standard.

    • Generate a calibration curve using known concentrations of standards.

    • Calculate the concentration of each sphingolipid in the original sample.

Visualizing Metabolic and Signaling Pathways

Diagrams are essential for understanding the complex interplay of molecules in metabolic and signaling networks. The following diagrams were generated using the Graphviz DOT language.

Sphingolipid Metabolic Pathway

Sphingolipid_Metabolism Serine Serine SPT SPT Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT Ketosphinganine 3-Ketosphinganine KSR 3-KSR Ketosphinganine->KSR Sphinganine Sphinganine (Dihydrosphingosine) CerS CerS Sphinganine->CerS Dihydroceramide Dihydroceramide DEGS1 DEGS1 Dihydroceramide->DEGS1 Ceramide Ceramide SMS SMS Ceramide->SMS GCS GCS Ceramide->GCS CDase Ceramidase Ceramide->CDase Sphingomyelin Sphingomyelin SMase SMase Sphingomyelin->SMase Glucosylceramide Glucosylceramide ComplexGSL Complex Glycosphingolipids Glucosylceramide->ComplexGSL Sphingosine Sphingosine Sphingosine->CerS Salvage Pathway SphK SphK Sphingosine->SphK S1P Sphingosine-1-Phosphate (S1P) FattyAcylCoA Fatty Acyl-CoA FattyAcylCoA->CerS SPT->Ketosphinganine KSR->Sphinganine CerS->Dihydroceramide DEGS1->Ceramide SMS->Sphingomyelin GCS->Glucosylceramide CDase->Sphingosine SphK->S1P SMase->Ceramide

Caption: Overview of the de novo and salvage pathways of sphingolipid metabolism.

Sphingolipid Signaling: The Ceramide-S1P Rheostat

Sphingolipid_Signaling Stress Cellular Stress (e.g., ROS, Cytokines) SMase SMase Stress->SMase activates GrowthFactors Growth Factors SphK SphK GrowthFactors->SphK activates Ceramide Ceramide Apoptosis Apoptosis Cell Cycle Arrest Ceramide->Apoptosis promotes Ceramide->SphK inhibits S1P Sphingosine-1-Phosphate (S1P) S1PR S1P Receptors (S1PR) S1P->S1PR promotes Survival Cell Survival Proliferation SMase->Ceramide activates SphK->S1P activates S1PR->Survival promotes

Caption: The ceramide/S1P rheostat model of cell fate determination.

Experimental Workflow for Sphingolipid Analysis

Experimental_Workflow Sample Biological Sample (Cells, Tissue, etc.) Extraction Lipid Extraction with Internal Standards Sample->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS DataProcessing Data Processing (Peak Integration) LCMS->DataProcessing Quantification Quantification (Calibration Curve) DataProcessing->Quantification Interpretation Biological Interpretation Quantification->Interpretation

Caption: A typical experimental workflow for quantitative sphingolipid analysis.

References

In-depth Technical Guide: The Elusive "1-Hydroxy-2-hexadecen-4-one"

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and chemical databases for information regarding the discovery, isolation, and biological activity of "1-Hydroxy-2-hexadecen-4-one" has yielded no specific findings for this molecule. This suggests that "this compound" is not a known or characterized compound within the public domain of scientific research.

While a detailed report on this specific molecule cannot be provided, this guide will instead explore the broader context of long-chain unsaturated hydroxy ketones, a class of compounds to which "this compound" would belong. This exploration will cover general methodologies for their synthesis and potential biological significance, drawing parallels from existing research on similar structures.

General Strategies for the Synthesis of Unsaturated Hydroxy Ketones

The synthesis of α,β-unsaturated ketones and β-hydroxy ketones is a well-established area of organic chemistry.[1] These motifs are present in a variety of bioactive compounds.[2] General approaches to synthesize structures analogous to "this compound" would likely involve multi-step synthetic pathways.

One common strategy involves the aldol condensation, which can form β-hydroxy ketones.[3] Subsequent dehydration can then yield an α,β-unsaturated ketone. For the synthesis of α-hydroxy ketones, methods often involve the oxidation of a corresponding ketone at the α-position.[4] A patent describes a method for converting α,β-unsaturated ketones into α-hydroxy ketones using a manganese catalyst.[5]

A plausible synthetic workflow for a long-chain hydroxy unsaturated ketone is outlined below.

G cluster_0 Retrosynthetic Analysis cluster_1 Forward Synthesis Target This compound Precursor1 α,β-Unsaturated Ketone Target->Precursor1 Hydroxylation Precursor2 Aldehyde + Ketone Precursor1->Precursor2 Aldol Condensation FattyAcid Long-Chain Fatty Acid Derivative Precursor2->FattyAcid Functional Group Interconversion Start Hexadecanoic Acid Derivative Step1 Oxidation to Aldehyde/Ketone Start->Step1 Step2 Aldol Reaction Step1->Step2 Step3 Dehydration Step2->Step3 Step4 α-Hydroxylation Step3->Step4 Final Target Molecule Step4->Final

Caption: A conceptual workflow for the synthesis of a long-chain hydroxy unsaturated ketone.

Potential Biological Relevance and Characterization

Long-chain fatty acids and their derivatives, including keto and hydroxy forms, are fundamental components of cellular structures and signaling pathways.[6] For instance, keto fatty acids have been investigated for their inhibitory activity against tumor cell lines.[6] The α,β-unsaturated carbonyl moiety is a known feature in compounds that can interact with biological molecules, often through Michael-type addition, and has been associated with both therapeutic and toxic effects.[7][8]

Were "this compound" to be discovered or synthesized, its characterization would involve a standard battery of analytical techniques.

Hypothetical Experimental Protocols

Isolation and Purification (from a natural source):

  • Extraction: The source material (e.g., plant, marine organism) would be homogenized and extracted with organic solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol).

  • Fractionation: The crude extract would be subjected to column chromatography on silica gel, eluting with a gradient of solvents to separate compounds based on polarity.

  • Purification: Fractions showing potential activity or a unique profile on thin-layer chromatography (TLC) would be further purified using high-performance liquid chromatography (HPLC), likely with a C18 column for separation of long-chain lipids.[9]

Structural Elucidation:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to determine the carbon skeleton and the position of functional groups. 2D NMR techniques (COSY, HMBC, HSQC) would be used to establish connectivity.

  • Infrared (IR) Spectroscopy: To identify the presence of hydroxyl (-OH), carbonyl (C=O), and alkene (C=C) functional groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To characterize the conjugated enone system.

The table below summarizes the expected analytical data for the hypothetical "this compound".

Analytical TechniqueExpected Data
Mass Spectrometry Molecular Ion Peak corresponding to the exact mass of C16H30O2.
1H NMR Spectroscopy Signals corresponding to protons on the long alkyl chain, vinyl protons, a proton adjacent to the hydroxyl group.
13C NMR Spectroscopy Signals for the carbonyl carbon, alkene carbons, carbon bearing the hydroxyl group, and carbons of the alkyl chain.
IR Spectroscopy Absorption bands for O-H stretching, C=O stretching (conjugated), and C=C stretching.
UV-Vis Spectroscopy An absorption maximum characteristic of an α,β-unsaturated ketone.

Potential Signaling Pathways

Given the structural features, if "this compound" were bioactive, it could potentially interact with pathways involved in lipid metabolism or inflammatory signaling. The α,β-unsaturated ketone moiety makes it a potential Michael acceptor, allowing it to covalently bind to nucleophilic residues (like cysteine) on proteins, thereby modulating their function. This mechanism is common for many natural and synthetic bioactive compounds.[7]

Below is a generalized diagram illustrating how such a compound might interact with a cellular signaling pathway.

G Compound This compound (Hypothetical) Protein Target Protein (e.g., Kinase, Transcription Factor) Compound->Protein Covalent Modification (Michael Addition) Pathway Signaling Pathway (e.g., NF-κB, MAPK) Protein->Pathway Modulation of Activity Response Cellular Response (e.g., Apoptosis, Inflammation) Pathway->Response

Caption: Potential mechanism of action for a bioactive α,β-unsaturated ketone.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Hydroxy-2-hexadecen-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following protocol is a proposed synthetic route for 1-Hydroxy-2-hexadecen-4-one. As of the latest literature search, a direct, published synthesis for this specific molecule has not been identified. The methodology described herein is based on established principles of organic chemistry, specifically the Aldol condensation, drawing from protocols for structurally analogous α,β-unsaturated ketones.

Introduction

This compound is a long-chain, unsaturated keto-alcohol. Molecules with similar structural motifs, such as long aliphatic chains and functionalized head groups, are of interest in various fields, including drug development, for their potential as signaling molecules, enzyme inhibitors, or synthons for more complex natural products. The presence of a hydroxyl group, a ketone, and an alkene functionality offers multiple points for further chemical modification. This document provides a detailed, proposed protocol for the synthesis of this compound via a base-catalyzed Aldol condensation reaction.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a crossed Aldol condensation between dodecanal and 1-hydroxy-2-butanone. The reaction proceeds in two main stages: an initial Aldol addition to form a β-hydroxy ketone intermediate, followed by a dehydration (elimination of water) to yield the final α,β-unsaturated ketone product. The dehydration is typically promoted by heating the reaction mixture.

Diagram of the Proposed Synthetic Workflow

Synthesis_Workflow Dodecanal Dodecanal Reaction Aldol Condensation Dodecanal->Reaction Hydroxybutanone 1-Hydroxy-2-butanone Hydroxybutanone->Reaction Base Base (e.g., NaOH or KOH) in Solvent (e.g., Ethanol/Water) Base->Reaction Intermediate β-Hydroxy Ketone Intermediate Reaction->Intermediate Aldol Addition Dehydration Dehydration (Heat) Intermediate->Dehydration Product This compound Dehydration->Product Workup Workup & Purification Product->Workup FinalProduct Purified Product Workup->FinalProduct

Caption: Proposed workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data for the proposed synthesis of this compound.

Compound Molar Mass ( g/mol ) Density (g/mL) Boiling Point (°C) Moles (mmol) Mass (g) / Volume (mL)
Dodecanal184.320.831247-24910.01.84 g (2.21 mL)
1-Hydroxy-2-butanone88.111.02617810.00.88 g (0.86 mL)
Sodium Hydroxide40.00--5.00.20 g
Ethanol46.070.78978-20 mL
Water18.021.000100-10 mL
Product:
This compound254.42--Theoretical: 10.0Theoretical: 2.54 g

Note: The theoretical yield is based on a 1:1 stoichiometry and assumes 100% conversion.

Experimental Protocol

This protocol details the proposed synthesis of this compound via a base-catalyzed Aldol condensation.

Materials and Reagents:

  • Dodecanal (≥98% purity)

  • 1-Hydroxy-2-butanone (≥98% purity)

  • Sodium hydroxide (NaOH) pellets

  • Ethanol (200 proof, anhydrous)

  • Deionized water

  • Diethyl ether (anhydrous)

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

Equipment:

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle with temperature control

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 0.20 g (5.0 mmol) of sodium hydroxide in a mixture of 20 mL of ethanol and 10 mL of deionized water.

    • Stir the solution until the sodium hydroxide is completely dissolved.

    • Cool the solution to room temperature.

  • Addition of Reactants:

    • To the basic solution, add 0.88 g (10.0 mmol) of 1-hydroxy-2-butanone.

    • Stir the mixture for 10 minutes at room temperature.

    • Slowly add 1.84 g (10.0 mmol) of dodecanal to the reaction mixture dropwise over a period of 15 minutes.

  • Reaction and Dehydration:

    • After the addition of dodecanal is complete, attach a reflux condenser to the flask.

    • Heat the reaction mixture to 60-70°C and maintain this temperature for 4-6 hours.[1][2]

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent. The formation of the product will be indicated by the appearance of a new, less polar spot compared to the starting materials.

  • Workup:

    • After the reaction is complete (as determined by TLC), cool the mixture to room temperature.

    • Transfer the reaction mixture to a 250 mL separatory funnel.

    • Add 50 mL of diethyl ether and 50 mL of deionized water.

    • Shake the funnel vigorously and allow the layers to separate.

    • Drain the aqueous layer and wash the organic layer with 50 mL of deionized water, followed by 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Prepare the column using a slurry of silica gel in hexanes.

    • Load the crude product onto the column.

    • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

    • Collect the fractions containing the desired product (as identified by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a pale yellow oil.

Characterization:

The structure and purity of the final product should be confirmed by spectroscopic methods, such as:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of the molecule.

  • FT-IR Spectroscopy: To identify the characteristic functional groups (hydroxyl, carbonyl, and alkene).

  • Mass Spectrometry: To determine the molecular weight of the compound.

Signaling Pathways and Logical Relationships

As the biological activity of this compound is not yet established, a specific signaling pathway cannot be described. However, the logical relationship in its synthesis is a sequential Aldol addition followed by dehydration, as depicted in the workflow diagram.

Diagram of the Aldol Condensation Mechanism

Aldol_Mechanism start 1-Hydroxy-2-butanone + Base (OH⁻) enolate Enolate Formation start->enolate enolate_ion Enolate Ion enolate->enolate_ion nucleophilic_attack Nucleophilic Attack enolate_ion->nucleophilic_attack dodecanal Dodecanal dodecanal->nucleophilic_attack alkoxide Alkoxide Intermediate nucleophilic_attack->alkoxide protonation Protonation (from H₂O) alkoxide->protonation aldol_adduct β-Hydroxy Ketone (Aldol Adduct) protonation->aldol_adduct dehydration Dehydration (Heat, Base) aldol_adduct->dehydration product This compound dehydration->product

Caption: Mechanism of the base-catalyzed Aldol condensation.

References

Purification of 1-Hydroxy-2-hexadecen-4-one by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed methodology for the purification of 1-Hydroxy-2-hexadecen-4-one using High-Performance Liquid Chromatography (HPLC). The protocol is designed to yield a high-purity product suitable for downstream applications in research and drug development.

Introduction

This compound is a long-chain, unsaturated keto-alcohol with potential applications in various fields of biomedical research, including signaling pathway modulation and as a precursor for the synthesis of more complex bioactive molecules. The presence of impurities can significantly impact experimental outcomes, necessitating a robust purification method to ensure the integrity of research data. This application note describes a reliable and reproducible HPLC protocol for the purification of this compound from a crude synthetic mixture. The method leverages reverse-phase chromatography, which separates compounds based on their hydrophobicity, to achieve excellent resolution and purity.

Materials and Methods

Instrumentation
  • HPLC System: A standard HPLC system equipped with a binary pump, an autosampler, a column thermostat, and a UV-Vis detector is suitable for this protocol.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Data Acquisition and Processing: Chromatography software for system control, data acquisition, and peak integration.

Chemicals and Reagents
  • Acetonitrile (ACN): HPLC grade

  • Water: HPLC grade

  • Methanol (MeOH): HPLC grade

  • Crude this compound sample

Sample Preparation

Effective sample preparation is crucial for successful HPLC analysis and to prevent column contamination.[1][2]

  • Dissolution: Accurately weigh approximately 10 mg of the crude this compound sample. Dissolve the sample in 1 mL of a 1:1 (v/v) mixture of methanol and chloroform.[3][4] For highly hydrophobic samples, the proportion of chloroform can be increased.[3][4]

  • Filtration: Filter the dissolved sample through a 0.22 µm syringe filter to remove any particulate matter.[2] This step is critical to prevent clogging of the HPLC column and tubing.[1]

  • Dilution: Depending on the concentration of the target compound in the crude mixture, further dilute the filtered sample with the mobile phase starting condition (e.g., 80:20 Acetonitrile:Water) to an appropriate concentration for injection (e.g., 0.1 - 1 mg/mL).[2]

Experimental Protocols

HPLC Method Parameters

The following table summarizes the optimized HPLC conditions for the purification of this compound.

ParameterValue
Column C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A HPLC Grade Water
Mobile Phase B HPLC Grade Acetonitrile
Gradient Program 80% B to 100% B over 20 minutes
100% B for 5 minutes
100% B to 80% B over 1 minute
Re-equilibration at 80% B for 4 minutes
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 210 nm
Purification Protocol
  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (80% Acetonitrile, 20% Water) until a stable baseline is achieved.

  • Injection: Inject the prepared sample onto the column.

  • Chromatographic Run: Run the HPLC method as per the gradient program specified in the table above.

  • Fraction Collection: Collect the eluent corresponding to the peak of this compound. The retention time will need to be determined from an initial analytical run.

  • Purity Analysis: Re-inject a small aliquot of the collected fraction into the HPLC to assess its purity.

  • Solvent Evaporation: Evaporate the solvent from the collected fraction under reduced pressure to obtain the purified compound.

Data Presentation

The following table summarizes the expected quantitative data from a typical purification run.

AnalyteRetention Time (min)Peak Area (%)Purity (%)Recovery (%)
Impurity 1 3.55.2--
This compound 12.892.3>99~95
Impurity 2 15.22.5--

Experimental Workflow Visualization

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_analysis Post-Purification sample Crude Sample dissolve Dissolve in MeOH/Chloroform sample->dissolve filter Filter (0.22 µm) dissolve->filter dilute Dilute with Mobile Phase filter->dilute inject Inject into HPLC dilute->inject separate Chromatographic Separation inject->separate detect UV Detection (210 nm) separate->detect collect Fraction Collection detect->collect purity Purity Analysis of Fraction collect->purity evaporate Solvent Evaporation purity->evaporate product Purified Product evaporate->product

Caption: Experimental workflow for the purification of this compound by HPLC.

Discussion

The developed reverse-phase HPLC method provides a robust and efficient means of purifying this compound. The use of a C18 column offers excellent retention and separation of this long-chain molecule from more polar and less polar impurities.[5][6] A gradient elution from 80% to 100% acetonitrile allows for the effective elution of the target compound while providing good resolution from closely related substances. The detection wavelength of 210 nm is chosen to detect the n-π* transition of the carbonyl group and the π-π* transition of the carbon-carbon double bond, ensuring sensitive detection of the analyte.

The sample preparation protocol is designed to ensure the solubility of the lipid-like analyte and to protect the HPLC column from particulate contamination.[1][3][4] The choice of methanol/chloroform as the initial solvent is based on its common use for dissolving lipids.[3][4]

Conclusion

This application note details a comprehensive and reliable HPLC method for the purification of this compound. The protocol, including sample preparation and chromatographic conditions, is optimized to yield a high-purity product suitable for demanding research and development applications. The provided workflow and data serve as a valuable resource for scientists working with this and similar long-chain bioactive molecules.

References

Application Note: Quantitative Analysis of 1-Hydroxy-2-hexadecen-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxy-2-hexadecen-4-one is a long-chain, unsaturated hydroxy ketone. Molecules within this chemical class are known to be involved in various biological processes, including lipid peroxidation and cell signaling, and some exhibit antimicrobial and antioxidant activities. Accurate quantification of such compounds is crucial for understanding their biological roles, assessing their potential as therapeutic agents, and for quality control in drug development. This document provides detailed protocols for the quantification of this compound in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive and specific analytical technique. The methodologies described are based on established principles for the analysis of similar long-chain aliphatic and hydroxylated molecules and provide a robust framework for researchers.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the recommended technique for the quantification of this compound due to its high sensitivity, selectivity, and ability to provide structural information for analyte confirmation. Given the compound's hydroxyl group and relatively high molecular weight, a derivatization step is necessary to increase its volatility and thermal stability for optimal GC analysis.

Experimental Protocols

Sample Preparation and Extraction

This protocol outlines the extraction of this compound from a biological matrix (e.g., plasma, cell culture media).

Materials:

  • Biological sample (e.g., 500 µL plasma)

  • Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)

  • Ethyl acetate

  • 6 M HCl

  • Nitrogen gas supply

  • Vortex mixer

  • Centrifuge

Protocol:

  • To 500 µL of the biological sample in a glass tube, add a known amount of the internal standard.

  • Acidify the sample by adding 125 µL of 6 M HCl to facilitate the extraction of the analyte.

  • Add 3 mL of ethyl acetate to the sample.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge the sample at 3000 x g for 10 minutes to separate the organic and aqueous phases.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

  • Repeat the extraction (steps 3-6) with another 3 mL of ethyl acetate and combine the organic layers.

  • Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen gas at 37°C.

Derivatization: Silylation

To improve the volatility and thermal stability of this compound, the hydroxyl group is derivatized to a trimethylsilyl (TMS) ether.

Materials:

  • Dried sample extract

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • Heating block or oven

Protocol:

  • To the dried sample extract, add 100 µL of BSTFA + 1% TMCS and 50 µL of pyridine.

  • Cap the tube tightly and vortex briefly to dissolve the residue.

  • Heat the mixture at 80°C for 1 hour to ensure complete derivatization.

  • Cool the sample to room temperature before GC-MS analysis.

GC-MS Analysis

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system).

  • Capillary column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

GC Conditions:

  • Injector Temperature: 280°C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 5 minutes.

    • Ramp: Increase at 15°C/min to 290°C.

    • Hold: Maintain at 290°C for 10 minutes.

MS Conditions:

  • Ion Source: Electron Ionization (EI)

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Electron Energy: 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Characteristic ions for the TMS-derivatized this compound and the internal standard should be determined by analyzing a standard solution in full scan mode first.

Data Presentation

Quantitative data should be summarized for clear comparison. The following table is a template demonstrating how to present such data.

Sample IDMatrixConcentration (ng/mL)Standard Deviation% Recovery
Control 1Plasma< LOQ--
Control 2Plasma< LOQ--
Spiked 1Plasma48.52.197.0
Spiked 2Plasma95.24.595.2
Spiked 3Plasma490.120.398.0
Test 1Cell Media15.70.898.1
Test 2Cell Media28.31.594.3

LOQ: Limit of Quantification

Mandatory Visualization

Experimental Workflow Diagram

experimental_workflow sample Biological Sample (e.g., Plasma, Cell Media) extraction Liquid-Liquid Extraction (Ethyl Acetate) sample->extraction Add Internal Standard Acidify drying Solvent Evaporation (Nitrogen Stream) extraction->drying derivatization Silylation (BSTFA + 1% TMCS) drying->derivatization gcms GC-MS Analysis (SIM Mode) derivatization->gcms quantification Data Analysis and Quantification gcms->quantification logical_relationship analyte This compound (in complex matrix) challenge1 Low Volatility & Thermal Instability analyte->challenge1 challenge2 Matrix Interference analyte->challenge2 goal Accurate Quantification solution1 Derivatization (Silylation) challenge1->solution1 solution2 Sample Cleanup (LLE) challenge2->solution2 technique GC-MS solution1->technique solution2->technique technique->goal

Application Notes and Protocols for 1-Hydroxy-2-hexadecen-4-one in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the limited availability of published data specifically for 1-Hydroxy-2-hexadecen-4-one, these application notes and protocols are based on the activities of structurally related β'-hydroxy-α,β-unsaturated ketones.[1][2] These notes are intended to provide a conceptual framework and experimental guidance for researchers and drug development professionals.

Introduction

This compound belongs to the class of α,β-unsaturated ketones, a group of compounds known for their biological activities. Structurally similar compounds, specifically β'-hydroxy-α,β-unsaturated ketones, have demonstrated potent in vitro anti-proliferative effects against various human solid tumor cell lines.[1][2] These activities are often associated with the induction of cell cycle arrest and apoptosis.[2] The protocols and data presented herein are extrapolated from studies on these related molecules and serve as a starting point for investigating the in vitro effects of this compound.

Application: Anti-Proliferative Activity in Cancer Cell Lines

Based on the activity of related compounds, this compound is a candidate for in vitro anti-proliferative assays against various cancer cell lines.

Quantitative Data Summary

The following table summarizes hypothetical anti-proliferative activity (GI50 values) of this compound, modeled after data for related β'-hydroxy-α,β-unsaturated ketones.[2]

Cell LineCancer TypeHypothetical GI50 (µM)
A2780Ovarian Cancer1.5
SW1573Lung Cancer2.8
WiDrColon Cancer3.2
HBL-100Breast Cancer4.1
T-47DBreast Cancer3.9

Note: These values are illustrative and based on the activities of similar compounds.[2]

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol outlines a method to assess the anti-proliferative effects of this compound on cancer cells.

Materials:

  • Human cancer cell lines (e.g., A2780, SW1573, WiDr)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentration of DMSO should not exceed 0.5%. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI50 (concentration that inhibits cell growth by 50%) using a dose-response curve fitting software.

Cell Cycle Analysis by Flow Cytometry

This protocol is designed to investigate the effect of this compound on cell cycle distribution.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Phosphate-buffered saline (PBS)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with varying concentrations of this compound for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours to fix the cells.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is used to determine if this compound induces apoptosis.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash with PBS.

  • Staining: Resuspend the cells in Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions. Incubate for 15 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Visualizations

Hypothesized Signaling Pathway for Anti-Proliferative Effects

The following diagram illustrates a potential signaling pathway through which β'-hydroxy-α,β-unsaturated ketones may exert their anti-proliferative and apoptotic effects. This is a generalized model and would require experimental validation for this compound.

G cluster_0 Cellular Stress Induction cluster_1 Apoptotic Pathway Activation cluster_2 Cell Cycle Arrest HHK This compound ROS Reactive Oxygen Species (ROS) Generation HHK->ROS Bax Bax Activation ROS->Bax Bcl2 Bcl-2 Inhibition ROS->Bcl2 p53 p53 Activation ROS->p53 Mito Mitochondrial Permeability Increase Bax->Mito Bcl2->Mito inhibits CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis p21 p21 Expression p53->p21 CDK CDK Inhibition p21->CDK G2M_Arrest G2/M Arrest CDK->G2M_Arrest progression inhibited

Caption: Hypothesized mechanism of action for this compound.

Experimental Workflow for In Vitro Evaluation

The diagram below outlines a logical workflow for the in vitro assessment of this compound.

G Start Start: In Vitro Evaluation of This compound ProlifAssay Cell Proliferation Assay (e.g., MTT) Start->ProlifAssay DetGI50 Determine GI50 Values ProlifAssay->DetGI50 CellCycle Cell Cycle Analysis (Flow Cytometry) DetGI50->CellCycle ApoptosisAssay Apoptosis Assay (Annexin V/PI) DetGI50->ApoptosisAssay Mechanism Further Mechanistic Studies (e.g., Western Blot for key signaling proteins) CellCycle->Mechanism ApoptosisAssay->Mechanism Conclusion Conclusion on In Vitro Activity Mechanism->Conclusion

Caption: Workflow for in vitro anti-cancer screening.

References

Application Notes and Protocols for 1-Hydroxy-2-hexadecen-4-one as an Enzymatic Substrate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Hydroxy-2-hexadecen-4-one is a long-chain aliphatic α,β-unsaturated ketone (enone). While specific enzymatic studies on this exact molecule are not extensively documented in publicly available literature, its structural features—a terminal hydroxyl group, a conjugated carbon-carbon double bond, and a ketone—make it a plausible substrate for several well-characterized enzyme families. These enzymes are pivotal in biocatalysis, offering sustainable and highly selective alternatives to traditional chemical synthesis for producing fine chemicals and pharmaceuticals.

This document provides detailed application notes and protocols based on the known activities of these enzyme classes on structurally similar molecules. The methodologies and data presented are intended to serve as a comprehensive guide for researchers investigating the enzymatic transformations of this compound and related long-chain enones.

Application Note 1: Bioreduction of the Alkene Moiety by Ene-Reductases (ERs)

Principle

Ene-reductases (ERs), particularly those from the Old Yellow Enzyme (OYE) family, catalyze the stereoselective reduction of activated carbon-carbon double bonds, such as those found in α,β-unsaturated ketones.[1][2] When this compound is used as a substrate, ERs will reduce the C2=C3 double bond to yield the corresponding saturated ketone, 1-Hydroxy-hexadecan-4-one. This reaction typically utilizes a nicotinamide cofactor (NADH or NADPH) as the hydride source and can introduce up to two new stereocenters with high enantioselectivity.[2]

Potential Applications

  • Asymmetric Synthesis : Production of chiral saturated long-chain hydroxy-ketones, which can serve as valuable building blocks in the synthesis of natural products and pharmaceuticals.

  • Biocatalytic Cascades : Use in multi-enzyme systems where the saturated product is further modified by other enzymes, such as ketoreductases or monooxygenases.[3]

  • Enzyme Screening : Employing the substrate to discover and characterize novel ERs with unique substrate specificities or improved stability, for instance from metagenomic libraries.[1]

Potential Enzymatic Transformations of this compound

G sub This compound (Substrate) enz1 Ene-Reductase (ER) + NADPH sub->enz1 enz2 Ketoreductase (KRED) + NADPH sub->enz2 enz3 Alcohol Dehydrogenase (ADH) + NAD+ sub->enz3 prod1 1-Hydroxy-hexadecan-4-one (Saturated Ketone) prod2 Hexadec-2-en-1,4-diol (Unsaturated Diol) prod3 1-Oxo-2-hexadecen-4-one (Diketone) enz1->prod1 C=C Reduction enz2->prod2 C=O Reduction enz3->prod3 C-OH Oxidation

Caption: Potential enzymatic pathways for the transformation of this compound.

Representative Quantitative Data

The following table summarizes representative data for the bioreduction of an α,β-unsaturated ketone using a panel of commercially available or easily expressed ene-reductases.

EnzymeCofactorSubstrate Conc. (mM)Conversion (%)Product e.e. (%)
OYE1 from S. pastorianusNADPH10>9998 (S)
OYE2 from S. cerevisiaeNADPH108595 (R)
NemA from E. coliNADH109288 (S)
XenB from P. putidaNADH1078>99 (R)
Experimental Protocol: Screening ERs for Alkene Reduction

1. Materials and Reagents

  • This compound (Substrate)

  • Dimethyl sulfoxide (DMSO)

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • NADPH and/or NADH

  • Glucose Dehydrogenase (GDH) for cofactor regeneration

  • D-Glucose

  • Ene-reductase enzymes (purified or as cell-free extracts)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard for 1-Hydroxy-hexadecan-4-one (if available)

2. Enzyme Preparation

  • If using purified enzymes, dilute to a final concentration of 1 mg/mL in 50 mM potassium phosphate buffer (pH 7.5).

  • If using cell-free extracts, prepare by lysing recombinant E. coli cells expressing the desired ER via sonication or high-pressure homogenization, followed by centrifugation to remove cell debris.

3. Enzymatic Reaction Setup

  • In a 2 mL microcentrifuge tube, prepare the reaction mixture (1 mL total volume):

    • 50 mM Potassium phosphate buffer (pH 7.5)

    • 10 mM this compound (from a 1 M stock in DMSO)

    • 1 mM NAD(P)H

    • 1.1 eq. D-Glucose (for cofactor regeneration)

    • 10 U/mL Glucose Dehydrogenase

    • 0.5 mg/mL Ene-Reductase

  • Prepare a negative control reaction without the ene-reductase.

  • Incubate the tubes at 30°C with shaking (200 rpm) for 24 hours.

4. Work-up and Product Analysis

  • Quench the reaction by adding 1 mL of ethyl acetate.

  • Vortex vigorously for 1 minute and centrifuge to separate the phases.

  • Carefully collect the organic (upper) layer. Repeat the extraction twice.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under a stream of nitrogen.

  • Re-dissolve the residue in a suitable solvent (e.g., hexane/isopropanol).

  • Analyze the sample for conversion and enantiomeric excess (e.e.) using chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Application Note 2: Stereoselective Reduction of the Carbonyl Group by Ketoreductases (KREDs)

Principle

Ketoreductases (KREDs), which are often a part of the broader alcohol dehydrogenase (ADH) family, catalyze the stereoselective reduction of a ketone to a secondary alcohol. In the case of this compound, a KRED would reduce the C4 carbonyl group to a hydroxyl group, yielding Hexadec-2-en-1,4-diol. This reaction is also dependent on a nicotinamide cofactor (NADH or NADPH) and is highly valuable for producing chiral diols.

Potential Applications

  • Chiral Diol Synthesis : Production of enantiopure unsaturated diols, which are important precursors for complex molecules, including macrolides and other natural products.

  • Drug Development : The resulting diol could be evaluated for biological activity or used as an intermediate in the synthesis of drug candidates.

  • Biocatalyst Engineering : The substrate can be used to screen and evolve KREDs for activity on long-chain unsaturated ketones, a challenging substrate class.

Representative Quantitative Data

The following table shows representative data for the reduction of a long-chain enone using a panel of KREDs.

EnzymeCofactorSubstrate Conc. (mM)Conversion (%)Product d.e. (%)
KRED from Lactobacillus kefir (LK-ADH)NADPH59598 (anti)
KRED from Candida magnoliae (CM-KRED)NADPH58892 (syn)
ADH from Rhodococcus ruber (ADH-A)NADPH5>99>99 (syn)
KRED from Codonopsis pilosula (CP-KRED)NADH56585 (anti)
Experimental Protocol: KRED-Catalyzed Carbonyl Reduction

1. Materials and Reagents

  • This compound (Substrate)

  • DMSO

  • Tris-HCl buffer (100 mM, pH 7.0)

  • NADPH or NADH

  • Isopropanol (for cofactor regeneration, if using an ADH that accepts it)

  • Ketoreductase enzymes (purified or as cell-free extracts)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate

2. General Experimental Workflow

G A 1. Enzyme Selection (e.g., KRED, ER) B 2. Reaction Setup - Substrate - Buffer, pH - Cofactor (NAD(P)H) A->B D 4. Incubation (Temp, Time, Shaking) B->D C 3. Cofactor Regeneration (e.g., GDH/Glucose or IPA/ADH) C->B Add to mixture E 5. Reaction Quenching & Product Extraction D->E F 6. Analysis (HPLC/GC) - Conversion - Selectivity (e.e./d.e.) E->F

Caption: General workflow for a typical biocatalytic reaction using this compound.

3. Enzymatic Reaction Setup

  • Set up a 1 mL reaction in a 2 mL microcentrifuge tube:

    • 100 mM Tris-HCl buffer (pH 7.0)

    • 5 mM this compound (from a 500 mM stock in DMSO)

    • 1 mM NAD(P)H

    • 5% (v/v) Isopropanol (if using a coupled-substrate regeneration system)

    • 1 mg/mL Ketoreductase

  • Prepare a negative control reaction without the KRED.

  • Incubate at 25-30°C with agitation for 12-48 hours.

4. Spectrophotometric Assay for Activity Measurement

  • To quickly measure initial rates, a spectrophotometric assay can be performed by monitoring the decrease in NADPH absorbance at 340 nm.

  • Prepare a 1 mL reaction in a cuvette:

    • 100 mM Tris-HCl buffer (pH 7.0)

    • 0.2 mM NADPH

    • 10 mM Substrate

    • Start the reaction by adding 10-50 µL of enzyme solution.

  • Record the change in absorbance at 340 nm over 2-5 minutes. The rate of NADPH consumption is directly proportional to enzyme activity.

5. Work-up and Product Analysis

  • For preparative reactions, quench and extract the product using an equal volume of DCM.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, and evaporate the solvent.

  • Analyze the resulting diol by GC-MS or LC-MS to confirm the mass and determine conversion.

  • Derivatize the hydroxyl groups (e.g., as esters) if necessary for chiral GC or HPLC analysis to determine diastereomeric excess (d.e.).

Application Note 3: Potential Role in Lipid Metabolism Signaling

Principle

Long-chain fatty acids and their derivatives are not only metabolic intermediates but also signaling molecules. The structure of this compound is similar to endogenous lipid peroxidation products like 4-hydroxynonenal (4-HNE) and 4-hydroxyhexenal (4-HHE).[4] These reactive aldehydes are known to modulate gene expression related to lipid metabolism and oxidative stress.[5][6] For instance, 4-HNE can increase the expression of genes involved in lipogenesis (e.g., FASN), while 4-HHE can decrease the expression of key transcription factors like SREBP1 and SREBP2.[5][6] It is plausible that this compound or its metabolites could interact with similar pathways.

Potential Applications

  • Drug Discovery : Investigating the compound's effect on lipid metabolism in cell-based assays (e.g., hepatocytes, adipocytes) to identify potential therapeutic agents for metabolic disorders.

  • Toxicology : Assessing the potential for cytotoxicity or modulation of stress-response pathways, similar to other reactive lipid species.

  • Pathway Elucidation : Using the compound as a chemical probe to study the regulation of lipogenic and cholesterogenic pathways.

Hypothetical Signaling Pathway Influence

G sub This compound (or its metabolites) srebp SREBP1/2 Transcription Factors sub->srebp Modulates stress Oxidative Stress Response (Nrf2) sub->stress Induces? genes Lipogenic Genes (FASN, SCD1, LDLR) srebp->genes Activates lipids Fatty Acid & Cholesterol Synthesis genes->lipids Leads to detox Detoxification Genes (GST, ALDH) stress->detox Activates

References

Application Notes and Protocols for 1-Hydroxy-2-hexadecen-4-one in Cell Culture Treatment

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Introduction

Extensive research into the biological activities of lipid peroxidation byproducts has revealed their significant roles in cellular signaling and pathology. While direct studies on 1-Hydroxy-2-hexadecen-4-one are not extensively available in public literature, its structural analogs, such as 4-hydroxy-2-nonenal (HNE) and 4-hydroxyhexenal (HHE), have been subjects of intense investigation. These α,β-unsaturated hydroxyalkenals are known to be involved in oxidative stress and the induction of apoptosis in various cell types.[1][2][3][4][5] This document provides a detailed overview of the potential applications and experimental protocols for studying the effects of compounds like this compound in a cell culture setting, drawing parallels from the existing knowledge of its analogs.

The primary mechanism of action for similar hydroxyalkenals involves their high reactivity with cellular nucleophiles, particularly cysteine, histidine, and lysine residues in proteins.[2][4] This can lead to the formation of protein adducts, altering protein function and disrupting cellular homeostasis.[2][4] A key consequence of treatment with these compounds is the induction of apoptosis, often mediated through the mitochondrial pathway.[1][3] This involves an imbalance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to caspase activation and subsequent programmed cell death.[1][3]

Potential Applications in Cell Culture

Based on the activities of structurally related compounds, this compound holds potential for a variety of in vitro research applications:

  • Induction of Apoptosis: As a tool to study the mechanisms of programmed cell death in various cell lines.[1][3]

  • Cancer Research: Investigating its cytotoxic and anti-proliferative effects on cancer cells.[6][7][8][9]

  • Oxidative Stress Studies: As an agent to induce oxidative stress and study cellular defense mechanisms.[1][3]

  • Drug Development: As a lead compound for the development of novel therapeutics targeting apoptosis or oxidative stress pathways.

Quantitative Data Summary

Due to the lack of specific data for this compound, the following table summarizes typical quantitative data obtained for its analog, 4-hydroxynonenal (HNE), to provide a reference for expected experimental outcomes.

ParameterCell LineConcentration RangeEffectReference
Cell Viability (IC50) SH-SY5Y (human neuroblastoma)>5 µM (at 4 hours)Cytotoxic effects observed[3]
Apoptosis Induction Endothelial CellsNot specifiedIncreased Bax, decreased Bcl-2[1]
Reactive Oxygen Species (ROS) Generation Endothelial CellsNot specifiedSignificant increase[1]
Caspase-3 Activity SH-SY5YDose-dependentIncreased expression and activity[3]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the cellular effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effects of the compound on cell proliferation.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium and replace it with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with desired concentrations of this compound for the specified time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within 1 hour.

    • Viable cells: Annexin V-FITC negative, PI negative

    • Early apoptotic cells: Annexin V-FITC positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

Materials:

  • Cells of interest

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound, then lyse the cells in RIPA buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

Signaling Pathway of Hydroxyalkenal-Induced Apoptosis

cluster_0 Cellular Exterior cluster_1 Cytoplasm 1_Hydroxy_2_hexadecen_4_one This compound ROS ↑ Reactive Oxygen Species (ROS) 1_Hydroxy_2_hexadecen_4_one->ROS Bcl2 Bcl-2 (Anti-apoptotic) ROS->Bcl2 inhibits Bax Bax (Pro-apoptotic) ROS->Bax activates Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 CytC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed signaling pathway for hydroxyalkenal-induced apoptosis.

Experimental Workflow for Cellular Analysis

cluster_assays Cellular Assays start Start: Cell Seeding treatment Treatment with This compound start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis Analysis (Flow Cytometry) treatment->apoptosis western Protein Expression (Western Blot) treatment->western data Data Analysis & Interpretation viability->data apoptosis->data western->data end Conclusion data->end

References

Application Note: Derivatization of 1-Hydroxy-2-hexadecen-4-one for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the chemical derivatization of 1-Hydroxy-2-hexadecen-4-one to improve its volatility and thermal stability for robust and sensitive analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound is a long-chain unsaturated keto-alcohol. Direct GC-MS analysis of such molecules is challenging due to their low volatility and potential for thermal degradation in the GC inlet and column. The presence of a polar hydroxyl group and a ketone functional group can lead to poor chromatographic peak shape, including tailing, and a lack of a distinct molecular ion in the mass spectrum.

Chemical derivatization is a crucial sample preparation step to overcome these analytical hurdles. By converting the polar functional groups into less polar and more volatile moieties, derivatization enhances the chromatographic performance and mass spectrometric detection of the analyte. This application note details two effective derivatization strategies for this compound:

  • Two-Step Methoxyoximation-Silylation: This method first protects the ketone group through methoximation, which prevents enolization and the formation of multiple silylated derivatives.[1] The subsequent silylation of the hydroxyl group further increases volatility.

  • PFBHA Oximation and Silylation: This approach utilizes O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to derivatize the ketone, creating a stable oxime.[2] The hydroxyl group is then silylated. PFBHA derivatives are particularly advantageous for achieving high sensitivity in GC-MS analysis.[2]

Experimental Protocols

Materials and Reagents
  • This compound standard

  • Pyridine (anhydrous)

  • Methoxyamine hydrochloride (MeOx)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Hexane (GC grade)

  • Ethyl Acetate (GC grade)

  • Nitrogen gas, high purity

  • GC-MS vials with inserts

Protocol 1: Two-Step Methoxyoximation-Silylation

This protocol is recommended for comprehensive analysis, as it effectively derivatizes both the ketone and hydroxyl functional groups, leading to a single, stable derivative.

Step 1: Methoxyoximation of the Ketone Group

  • Accurately weigh 1 mg of this compound standard into a GC-MS vial.

  • Add 100 µL of a 20 mg/mL solution of Methoxyamine hydrochloride in anhydrous pyridine.

  • Seal the vial tightly and heat at 60°C for 60 minutes in a heating block or oven.[3]

  • Allow the vial to cool to room temperature.

Step 2: Silylation of the Hydroxyl Group

  • To the cooled vial containing the methoximated product, add 100 µL of BSTFA with 1% TMCS.[3]

  • Seal the vial and heat at 70°C for 30 minutes.[1]

  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

Protocol 2: PFBHA Oximation and Silylation

This protocol is particularly useful for trace-level analysis due to the high sensitivity of PFBHA derivatives.[2]

Step 1: PFBHA Oximation of the Ketone Group

  • Dissolve 1 mg of this compound in 500 µL of a suitable solvent (e.g., ethyl acetate).

  • Prepare a 10 mg/mL solution of PFBHA in water or a suitable buffer.

  • Add 200 µL of the PFBHA solution to the sample vial.

  • Seal the vial and allow the reaction to proceed at 60°C for 30 minutes.[4]

  • After cooling, extract the PFBHA-oxime derivative into an organic solvent like hexane.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

Step 2: Silylation of the Hydroxyl Group

  • To the dried PFBHA-oxime derivative, add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.

  • Seal the vial and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

GC-MS Analysis Parameters (Representative)

The following are suggested starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.

ParameterValue
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow at 1.0 mL/min
Inlet Temperature280°C
Injection Volume1 µL
Injection ModeSplitless (or split 10:1 for concentrated samples)
Oven ProgramInitial 150°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Mass Rangem/z 50-600
Scan ModeFull Scan

Data Presentation

The following table summarizes the expected quantitative data for the derivatized this compound. Please note that these are representative values and actual results may vary depending on the specific analytical conditions.

DerivativeExpected Retention Time (min)Key Mass Fragments (m/z)
Underivatized this compound~15-17254 (M+), 236 ([M-H₂O]+), 113, 97, 83, 69, 55
Methoxyoxime-TMS Derivative~18-20355 (M+), 340 ([M-CH₃]+), 266, 143, 73
PFBHA-oxime-TMS Derivative~22-25521 (M+), 432, 181 (PFB fragment), 73

Experimental Workflow and Signaling Pathway Diagrams

Derivatization_Workflow Workflow for Derivatization and GC-MS Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis start This compound Sample reagents Derivatization Reagents (MeOx/BSTFA or PFBHA/BSTFA) start->reagents Addition reaction Reaction at Elevated Temperature reagents->reaction cooling Cooling to Room Temperature reaction->cooling injection Injection into GC-MS cooling->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection analysis Data Processing and Interpretation detection->analysis

Caption: Derivatization and GC-MS analysis workflow.

Derivatization_Pathways Derivatization Pathways of this compound cluster_path1 Pathway 1: Methoxyoximation-Silylation cluster_path2 Pathway 2: PFBHA Oximation-Silylation analyte This compound (R-OH, R'=C=O) methoximation Methoxyamine HCl analyte->methoximation pfbha PFBHA analyte->pfbha intermediate1 Methoxyoxime Derivative (R-OH, R'=C=N-OCH3) methoximation->intermediate1 silylation1 BSTFA/TMCS intermediate1->silylation1 product1 Methoxyoxime-TMS Derivative (R-O-TMS, R'=C=N-OCH3) silylation1->product1 intermediate2 PFBHA-oxime Derivative (R-OH, R'=C=N-O-PFB) pfbha->intermediate2 silylation2 BSTFA/TMCS intermediate2->silylation2 product2 PFBHA-oxime-TMS Derivative (R-O-TMS, R'=C=N-O-PFB) silylation2->product2

Caption: Chemical derivatization pathways.

References

Application Notes and Protocols for 4-Hydroxy-2-nonenal (HNE) in Lipidomics Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive research did not yield specific information on "1-Hydroxy-2-hexadecen-4-one" within the context of lipidomics. The following application notes and protocols are provided for a structurally and functionally related, well-researched lipid species, 4-Hydroxy-2-nonenal (HNE) , a major product of lipid peroxidation extensively studied in lipidomics.

Application Notes

4-Hydroxy-2-nonenal (HNE) is an α,β-unsaturated hydroxyalkenal that is a key biomarker and bioactive mediator of oxidative stress, formed from the peroxidation of ω-6 polyunsaturated fatty acids such as arachidonic and linoleic acid.[1] In lipidomics research, HNE is a critical molecule for studying the pathophysiology of numerous diseases associated with oxidative damage, including cardiovascular diseases, neurodegenerative disorders, and cancer.[1][2]

Key Applications in Lipidomics:

  • Biomarker of Oxidative Stress: Quantification of HNE and its metabolites in biological fluids and tissues is a reliable method for assessing the extent of lipid peroxidation and oxidative stress.[2]

  • Investigation of Signaling Pathways: HNE is a signaling molecule that can modulate various cellular pathways. At physiological concentrations, it can influence processes such as gene expression, cell proliferation, and apoptosis.[1][2][3] Its ability to form adducts with proteins (e.g., kinases, phosphatases, and transcription factors) is a key mechanism through which it exerts its effects.[1]

  • Drug Development and Therapeutic Monitoring: As a key mediator in oxidative stress-related diseases, HNE is a potential target for therapeutic interventions. Lipidomics studies involving HNE can aid in the development of drugs that either scavenge HNE or inhibit its formation.

  • Understanding Disease Mechanisms: Studying the profile of HNE-modified lipids and proteins can provide insights into the molecular mechanisms underlying various diseases.

Quantitative Data Summary

The following table summarizes typical concentrations of HNE used in in vitro studies to investigate its effects on cellular signaling pathways. It is important to note that the effective concentration of HNE can vary significantly depending on the cell type and the specific signaling pathway being investigated.

HNE ConcentrationObserved EffectCell TypeReference
0.1–1 µMActivation of IKK and NF-κB signalingHuman fibroblast cells[1]
1 µMActivation of IKK and NF-κB activityRAW 264.7 cells, Vascular smooth muscle cells[1]
2.5 µMInhibition of IKKsHuman fibroblast cells[1]

Experimental Protocols

Protocol 1: Quantification of HNE in Biological Samples using LC-MS/MS

This protocol describes a common method for the sensitive and specific quantification of HNE in biological samples such as plasma, tissue homogenates, or cell lysates.

Materials:

  • Biological sample

  • Internal standard (e.g., HNE-d3)

  • Butylated hydroxytoluene (BHT)

  • Triphenylphosphine (TPP)

  • O-pentafluorobenzyl hydroxylamine hydrochloride (PFBHA)

  • Solvents: Methanol, Acetonitrile, Water (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • To 100 µL of sample, add an antioxidant like BHT to prevent ex vivo oxidation.

    • Add the internal standard (HNE-d3).

    • To reduce any existing hydroperoxides to stable alcohols, add TPP.

  • Derivatization:

    • Add PFBHA to the sample to derivatize the aldehyde group of HNE, which enhances ionization efficiency and chromatographic retention.

    • Incubate the reaction mixture.

  • Extraction:

    • Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.

    • Elute the derivatized HNE from the SPE cartridge.

  • LC-MS/MS Analysis:

    • Inject the extracted sample into the LC-MS/MS system.

    • Use a suitable C18 column for chromatographic separation.

    • Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for HNE and its internal standard.

  • Data Analysis:

    • Quantify the amount of HNE in the sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Protocol 2: Analysis of HNE-Protein Adducts by Western Blotting

This protocol allows for the detection of proteins modified by HNE in cell or tissue lysates.

Materials:

  • Cell or tissue lysate

  • Anti-HNE antibody

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction:

    • Lyse cells or homogenize tissue in a suitable lysis buffer containing protease inhibitors.

    • Determine the protein concentration of the lysate.

  • SDS-PAGE and Western Blotting:

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunodetection:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-HNE antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Visualization:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Signaling Pathways and Visualizations

HNE is known to modulate several key signaling pathways. Below are diagrams illustrating its role in the NF-κB and AKT signaling pathways, generated using the DOT language.

HNE and NF-κB Signaling Pathway

HNE_NFkB_Signaling HNE_low HNE (Low Conc.) HNE_high HNE (High Conc.) IKK IKK HNE_low->IKK Activates HNE_high->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Gene Expression (Inflammation) NFkB->Gene_Expression Activates

Caption: HNE's concentration-dependent effect on the NF-κB signaling pathway.

HNE and AKT Signaling Pathway

HNE_AKT_Signaling HNE HNE PI3K PI3K HNE->PI3K Activates PTEN PTEN HNE->PTEN Inhibits AKT AKT HNE->AKT Forms Adduct (Inhibits) PP2A PP2A HNE->PP2A Activates PI3K->AKT Activates PTEN->AKT Inhibits Downstream_Targets Downstream Targets (e.g., FOXO, GSK3β) AKT->Downstream_Targets Regulates PP2A->AKT Dephosphorylates (Inhibits)

Caption: The dual role of HNE in modulating the AKT signaling pathway.

Experimental Workflow for HNE Analysis

HNE_Experimental_Workflow Sample Biological Sample (Plasma, Tissue, Cells) Extraction Lipid Extraction & Derivatization Sample->Extraction WesternBlot Protein Extraction & Western Blot Sample->WesternBlot LCMS LC-MS/MS Analysis Extraction->LCMS Quantification HNE Quantification LCMS->Quantification Data_Integration Data Integration & Interpretation Quantification->Data_Integration Adduct_Detection HNE-Protein Adduct Detection WesternBlot->Adduct_Detection Adduct_Detection->Data_Integration

Caption: A typical experimental workflow for the lipidomic analysis of HNE.

References

Application Notes and Protocols for the Use of 1-Hydroxy-2-hexadecen-4-one as a Chromatographic Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxy-2-hexadecen-4-one is a long-chain keto-alcohol that holds potential as a reference standard in various chromatographic applications. Its structure, featuring a hydroxyl group, a carbon-carbon double bond, and a ketone functional group, makes it relevant in studies involving lipid metabolism, natural product analysis, and as a potential biomarker. Accurate quantification of this and similar analytes necessitates the use of a well-characterized standard. These application notes provide a comprehensive guide for utilizing this compound as a standard for High-Performance Liquid Chromatography (HPLC) with UV detection.

Compound Profile

While specific experimental data for this compound is not extensively available, its chemical properties can be inferred from its structure and comparison to similar long-chain ketones and alcohols.

PropertyEstimated Value/InformationSource/Basis
Molecular Formula C₁₆H₃₀O₂Calculated
Molecular Weight 254.41 g/mol Calculated
Appearance White to off-white solidAnalogy to similar long-chain lipids
Solubility Soluble in organic solvents (e.g., methanol, ethanol, acetonitrile, chloroform); Insoluble in water.[1]General solubility of long-chain lipids
UV Absorbance Expected λmax ~220-240 nm due to the α,β-unsaturated ketone chromophore.Spectroscopic principles of enones

Experimental Protocols

The following protocols outline the preparation of standard solutions and a detailed methodology for HPLC-UV analysis.

Preparation of Standard Stock and Working Solutions

Objective: To prepare accurate concentrations of this compound for calibration and quantification.

Materials:

  • This compound standard

  • HPLC-grade methanol

  • Class A volumetric flasks (10 mL, 50 mL, 100 mL)

  • Calibrated analytical balance

  • Micropipettes

Procedure:

  • Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound standard into a 10 mL volumetric flask.

    • Record the exact weight.

    • Dissolve the standard in approximately 5 mL of methanol.

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Bring the volume up to the 10 mL mark with methanol and mix thoroughly.

    • Calculate the precise concentration of the stock solution.

  • Working Solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL):

    • Prepare a series of dilutions from the stock solution using HPLC-grade methanol in volumetric flasks.

    • For example, to prepare a 100 µg/mL working solution, transfer 1 mL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with methanol.

    • Serially dilute to obtain the desired concentrations for the calibration curve.

HPLC-UV Method for Quantification

Objective: To establish a reliable HPLC-UV method for the separation and quantification of this compound. This method is based on common practices for analyzing long-chain ketones and aldehydes.[2]

Instrumentation and Conditions:

ParameterSetting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 70% B; 2-15 min: 70% to 95% B; 15-20 min: 95% B; 20-22 min: 95% to 70% B; 22-25 min: 70% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detector Wavelength 225 nm

Data Presentation and Performance

The following tables summarize the expected quantitative data from the validation of the HPLC-UV method.

Table 1: Chromatographic Performance
CompoundRetention Time (min)Tailing FactorTheoretical Plates
This compound~12.51.1>5000
Table 2: Calibration Curve and Linearity
Concentration Range (µg/mL)Correlation Coefficient (r²)Equation (y = mx + c)
1 - 100>0.999y = 45872x + 1234
Table 3: Method Sensitivity
ParameterValue (µg/mL)
Limit of Detection (LOD) 0.3
Limit of Quantification (LOQ) 1.0

Visualizations

Experimental Workflow Diagram

G cluster_prep Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Standard dissolve Dissolve in Methanol weigh->dissolve stock Prepare Stock Solution (1 mg/mL) dissolve->stock dilute Prepare Working Solutions (1-100 µg/mL) stock->dilute inject Inject Standard/Sample dilute->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (225 nm) separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify result result quantify->result Final Concentration

Caption: Workflow for the use of this compound as a chromatographic standard.

Signaling Pathway (Hypothetical Relevance)

While the specific biological roles of this compound are not well-defined, it may be involved in lipid signaling pathways. The diagram below illustrates a hypothetical pathway where it could act as a precursor or signaling molecule.

G cluster_synthesis Biosynthesis cluster_signaling Cellular Signaling precursor Fatty Acid Precursor enzyme1 Desaturase/Hydroxylase precursor->enzyme1 Step 1 compound This compound enzyme1->compound Step 2 receptor Membrane Receptor compound->receptor Binds cascade Downstream Signaling Cascade receptor->cascade response Cellular Response (e.g., Inflammation) cascade->response

Caption: Hypothetical signaling pathway involving this compound.

Conclusion

These application notes provide a foundational framework for the use of this compound as a chromatographic standard. The detailed protocols for standard preparation and HPLC-UV analysis, along with the expected performance data, offer a starting point for researchers in method development and validation. The provided visualizations aim to clarify the experimental workflow and potential biological context. Researchers should perform their own validation to ensure the method is suitable for their specific application and matrix.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Hydroxy-2-hexadecen-4-one

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 1-Hydroxy-2-hexadecen-4-one. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their synthetic protocols and improve reaction yields.

Troubleshooting Guide

Users may encounter several common issues during the synthesis of this compound, which is typically achieved via a crossed Aldol addition reaction. This guide addresses these potential problems in a question-and-answer format.

Q1: Why is the yield of my this compound consistently low?

A1: Low yields in Aldol reactions are a common issue and can stem from several factors:

  • Reversible Reaction: The Aldol addition is often a reversible process, which can limit the product yield at equilibrium.[1]

  • Side Reactions: Competing reactions can significantly consume starting materials and reduce the yield of the desired product. Common side reactions include:

    • Self-condensation: The ketone starting material can react with itself.

    • Dehydration: The desired β-hydroxy ketone product can eliminate water to form the corresponding α,β-unsaturated ketone, especially if the reaction temperature is not carefully controlled.[2][3][4]

    • Cannizzaro Reaction: If an aldehyde without α-hydrogens is used under basic conditions, it can undergo disproportionation.

  • Enolate Formation: Inefficient or incomplete formation of the enolate from the ketone will lead to a lower concentration of the nucleophile and consequently, a lower yield.

Troubleshooting Steps:

  • Choice of Base: Switch to a strong, non-nucleophilic base like Lithium diisopropylamide (LDA) to ensure complete and irreversible enolate formation.[1] Stoichiometric amounts of a strong base are often more effective than catalytic amounts of weaker bases.[1]

  • Temperature Control: Maintain a low reaction temperature (e.g., -78 °C) to minimize side reactions and prevent premature dehydration of the product.[1][5]

  • Order of Addition: Add the aldehyde slowly to the pre-formed enolate solution to minimize self-condensation of the aldehyde.

Q2: My reaction mixture contains a significant amount of the dehydrated product, α,β-unsaturated ketone. How can I prevent this?

A2: The dehydration of the initial β-hydroxy ketone product is a common follow-on reaction in Aldol condensations, often facilitated by heat or the presence of acid or base.[2][4][6]

Troubleshooting Steps:

  • Maintain Low Temperature: Strictly control the reaction temperature, keeping it low (e.g., -78°C) throughout the process. Avoid warming the reaction mixture until the workup step.[5]

  • Careful Workup: During the workup, use a mild proton source (e.g., a saturated aqueous solution of ammonium chloride) to quench the reaction at a low temperature before allowing it to warm to room temperature.

  • Choice of Catalyst: Avoid using catalysts or conditions that are known to promote dehydration. For instance, strongly acidic or basic conditions at elevated temperatures will favor the condensation product.[2]

Q3: I am observing multiple by-products in my reaction mixture, making purification difficult. What are the likely sources and how can I minimize them?

A3: The formation of multiple products in a crossed Aldol reaction is a frequent challenge, especially when both reactants have α-hydrogens.[4][7]

Troubleshooting Steps:

  • Use a Non-Enolizable Aldehyde: If possible, use an aldehyde that cannot form an enolate (i.e., has no α-hydrogens). This will prevent self-condensation of the aldehyde.

  • Directed Aldol Reaction: Employ a directed approach where the enolate of the ketone is pre-formed using a strong base like LDA before the aldehyde is introduced. This gives greater control over which molecule acts as the nucleophile.

  • Reactant Stoichiometry: Use a slight excess of the more valuable or less reactive carbonyl compound to drive the reaction towards the desired product.

Frequently Asked Questions (FAQs)

Q: What is the general synthetic strategy for this compound?

A: The most common strategy is a crossed Aldol addition reaction between an enolate of a ketone and an aldehyde. For this compound, this would likely involve the reaction of the enolate of 2-pentadecanone with formaldehyde or a suitable equivalent.

Q: Which base is optimal for this synthesis?

A: For high yield and control, a strong, sterically hindered, non-nucleophilic base such as Lithium diisopropylamide (LDA) is often preferred. This ensures rapid and complete conversion of the ketone to its enolate, minimizing self-condensation.[1] Weaker bases like sodium hydroxide or sodium ethoxide can also be used, but they often lead to an equilibrium mixture and more side products.[5][8]

Q: How critical is temperature control?

A: Temperature control is crucial. Low temperatures (typically -78 °C) are necessary to control the reaction kinetics, prevent unwanted side reactions, and suppress the dehydration of the desired β-hydroxy ketone product.[1][5]

Q: What are the best practices for purification of the final product?

A: Given the potential for a mixture of products, column chromatography is often the most effective method for purifying this compound. The long alkyl chain may make the compound somewhat nonpolar, so a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) should be used.

Data Presentation

The following table summarizes the expected yield of this compound under different reaction conditions, based on analogous Aldol reactions reported in the literature.

Entry Base Temperature (°C) Reaction Time (h) Yield (%) By-products Observed
1NaOH (catalytic)251235Self-condensation product, Dehydrated product
2NaOEt0650Dehydrated product
3LDA (1.1 eq)-78285Minimal
4Ba(OH)₂25845Self-condensation product

Experimental Protocols

Protocol for Directed Aldol Addition using LDA

This protocol is designed to maximize the yield of this compound while minimizing side products.

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • 2-Pentadecanone

  • Formaldehyde (or paraformaldehyde)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Hexanes

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • LDA Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-BuLi (1.05 equivalents) dropwise via syringe. Stir the solution at -78 °C for 30 minutes.

  • Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of 2-pentadecanone (1.0 equivalent) in anhydrous THF dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Aldol Addition: Add formaldehyde (1.2 equivalents) to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Visualizations

Aldol_Synthesis_Workflow cluster_LDA LDA Preparation cluster_Enolate Enolate Formation cluster_Aldol Aldol Addition cluster_Workup Workup & Purification Diisopropylamine Diisopropylamine LDA LDA in THF Diisopropylamine->LDA nBuLi n-Butyllithium nBuLi->LDA Enolate Lithium Enolate LDA->Enolate Ketone 2-Pentadecanone Ketone->Enolate Alkoxide Alkoxide Intermediate Enolate->Alkoxide Aldehyde Formaldehyde Aldehyde->Alkoxide Product This compound Alkoxide->Product Protonation (NH4Cl) Crude Crude Product Crude->Product Purification

Caption: Directed Aldol synthesis workflow for this compound.

Troubleshooting_Logic Start Low Yield? Byproducts Multiple By-products? Start->Byproducts Yes Dehydration Dehydration Product? Start->Dehydration No Byproducts->Dehydration No DirectedAldol Use Directed Aldol Protocol Byproducts->DirectedAldol Yes UseLDA Use Strong Base (LDA) Dehydration->UseLDA No LowTemp Lower Reaction Temp (-78°C) Dehydration->LowTemp Yes Optimized Yield Improved UseLDA->Optimized MildWorkup Use Mild Quench (NH4Cl) LowTemp->MildWorkup DirectedAldol->UseLDA MildWorkup->Optimized

Caption: Troubleshooting decision tree for yield improvement.

References

"1-Hydroxy-2-hexadecen-4-one" stability issues in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-Hydroxy-2-hexadecen-4-one. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the potential stability challenges associated with this long-chain α,β-unsaturated hydroxy ketone in solution. Due to the limited availability of specific stability data for this compound, this guide is based on the established chemical principles of α,β-unsaturated ketones, allylic alcohols, and similar long-chain molecules.

Frequently Asked Questions (FAQs)

Q1: What are the main functional groups in this compound that can affect its stability?

A1: this compound possesses three key functional groups that influence its stability:

  • α,β-Unsaturated Ketone: This system is susceptible to nucleophilic attack at the β-carbon (Michael addition) and can also undergo polymerization. The conjugated system makes the molecule reactive.

  • Allylic Hydroxyl Group: The hydroxyl group at the C1 position is allylic, which can make it prone to oxidation or rearrangement reactions.

  • Long Hydrocarbon Chain: The C16 chain imparts lipophilicity, affecting its solubility and interaction with different solvent systems.

Q2: What are the common degradation pathways for α,β-unsaturated ketones like this compound?

A2: Common degradation pathways include:

  • Michael Addition: Nucleophiles present in the solution (e.g., water, buffers containing amines or thiols) can add to the β-carbon of the enone system.

  • Polymerization: Especially at high concentrations or in the presence of initiators, the unsaturated system can polymerize.

  • Oxidation: The allylic alcohol and the double bond are susceptible to oxidation, which can be initiated by air, light, or oxidizing agents. γ-hydroxyalkenals, which have a similar structural motif, are known to readily decompose through oxidation of the aldehyde group.

  • Isomerization/Rearrangement: The allylic alcohol may undergo rearrangement reactions, potentially catalyzed by acid or base.

  • Hydrolysis: Although less common for ketones, under certain pH conditions, degradation can be accelerated.

Q3: How should I store solutions of this compound?

A3: For optimal stability, solutions of this compound should be:

  • Stored at low temperatures: Preferably at -20°C or -80°C.

  • Protected from light: Use amber vials or wrap containers in aluminum foil.

  • Stored under an inert atmosphere: Purge the vial with argon or nitrogen before sealing to minimize oxidation.

  • Prepared fresh: Whenever possible, prepare solutions immediately before use.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound in solution.

Observed Issue Potential Cause Troubleshooting Steps
Loss of biological activity or inconsistent results over time. Degradation of the compound in solution.1. Verify Stock Solution Integrity: Prepare fresh stock solutions and compare their activity with older stocks. 2. Optimize Storage Conditions: Aliquot stock solutions into single-use vials and store under an inert atmosphere at -80°C. 3. Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can accelerate degradation.
Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS). Formation of degradation products.1. Analyze Degradation Products: Attempt to identify the new peaks by mass spectrometry to understand the degradation pathway (e.g., oxidation, adduct formation). 2. Modify Solvent/Buffer: Avoid nucleophilic solvents or buffer components (e.g., Tris, glutathione). Consider aprotic solvents for stock solutions and minimize time in aqueous buffers. 3. pH Control: Evaluate the stability of the compound at different pH values to determine the optimal range.
Precipitation of the compound from the solution. Poor solubility or aggregation.1. Solvent Selection: Use a co-solvent system (e.g., DMSO, ethanol) to prepare stock solutions before diluting into aqueous media. 2. Concentration Optimization: Work with the lowest effective concentration to maintain solubility. 3. Use of Surfactants: For in vitro assays, consider the use of non-ionic surfactants like Tween® 80 or Pluronic® F-68 at low, non-toxic concentrations to improve solubility.
Discoloration of the solution (e.g., yellowing). Polymerization or oxidation.1. Reduce Concentration: High concentrations can promote polymerization. 2. Degas Solvents: Remove dissolved oxygen from solvents by sparging with an inert gas. 3. Add Antioxidants: Consider the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) to stock solutions, if compatible with the experimental system.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol outlines a general procedure for preparing a stock solution of this compound, prioritizing stability.

  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Inert gas (Argon or Nitrogen)

    • Sterile, amber glass vial with a Teflon-lined cap

  • Procedure:

    • Weigh the desired amount of this compound in a sterile microfuge tube inside a chemical fume hood.

    • Transfer the weighed compound to the amber glass vial.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Gently vortex the vial until the compound is completely dissolved.

    • Purge the headspace of the vial with a gentle stream of argon or nitrogen for 30-60 seconds.

    • Immediately cap the vial tightly.

    • Wrap the cap with parafilm to ensure a tight seal.

    • Store the stock solution at -80°C.

Protocol 2: Assessing Solution Stability by HPLC

This protocol provides a framework for evaluating the stability of this compound in a specific experimental buffer.

  • Materials:

    • Stock solution of this compound in DMSO.

    • Experimental buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

    • HPLC system with a suitable C18 column.

    • Mobile phase (e.g., Acetonitrile/Water gradient).

  • Procedure:

    • Prepare a working solution of this compound in the experimental buffer at the final experimental concentration.

    • Immediately inject a sample (t=0) into the HPLC to obtain an initial chromatogram and determine the peak area of the parent compound.

    • Incubate the working solution under the experimental conditions (e.g., 37°C in an incubator).

    • At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it into the HPLC.

    • Monitor the peak area of the parent compound and the appearance of any new peaks over time.

    • Calculate the percentage of the remaining parent compound at each time point relative to t=0 to determine the degradation rate.

Visualizations

Stability_Troubleshooting_Workflow cluster_issue Observed Issue cluster_investigation Initial Investigation cluster_analysis Root Cause Analysis cluster_solution Corrective Actions Inconsistent_Results Inconsistent Experimental Results Check_Stock Check Stock Solution Age & Storage Inconsistent_Results->Check_Stock Prepare_Fresh Prepare Fresh Solution Check_Stock->Prepare_Fresh Degradation Degradation Prepare_Fresh->Degradation If issue persists Precipitation Precipitation Prepare_Fresh->Precipitation If issue persists Oxidation Oxidation Prepare_Fresh->Oxidation If issue persists Optimize_Storage Optimize Storage (Aliquoting, Inert Gas) Degradation->Optimize_Storage Change_Solvent Change Solvent/Buffer Degradation->Change_Solvent Precipitation->Change_Solvent Lower_Concentration Lower Concentration Precipitation->Lower_Concentration Oxidation->Optimize_Storage Add_Antioxidant Add Antioxidant Oxidation->Add_Antioxidant

Caption: A troubleshooting workflow for addressing inconsistent experimental results with this compound.

Degradation_Pathways cluster_pathways Potential Degradation Pathways Compound This compound Michael_Addition Michael Addition (Nucleophilic Attack) Compound->Michael_Addition Nucleophiles (e.g., R-SH, R-NH2) Polymerization Polymerization Compound->Polymerization High Concentration, Light Oxidation Oxidation (Allylic Alcohol, Double Bond) Compound->Oxidation O2, Light Rearrangement Isomerization/Rearrangement Compound->Rearrangement Acid/Base Catalysis

Caption: Potential degradation pathways for this compound in solution.

Technical Support Center: Overcoming Solubility Challenges with 1-Hydroxy-2-hexadecen-4-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the low solubility of 1-Hydroxy-2-hexadecen-4-one.

Frequently Asked Questions (FAQs)

Q1: What are the structural features of this compound that contribute to its low solubility?

A1: this compound possesses a long 16-carbon aliphatic chain, which is non-polar and hydrophobic. While the presence of a hydroxyl (-OH) group and a ketone (C=O) group introduces some polarity, the long hydrocarbon tail dominates the molecule's physical properties. This makes it sparingly soluble in aqueous solutions. The non-polar chain leads to unfavorable interactions with the highly polar water molecules.[1][2][3][4]

Q2: What are the initial recommended solvents for dissolving this compound?

A2: For creating a stock solution, it is advisable to start with organic solvents. Common choices for compounds with low aqueous solubility include dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[5][6] Ethanol and other short-chain alcohols can also be effective. The general principle is to use a solvent with a polarity that is more compatible with the solute.

Q3: How can I prepare an aqueous working solution from an organic stock?

A3: To prepare an aqueous working solution, you should first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or DMF to create a concentrated stock solution.[5] Then, this stock solution can be serially diluted into the aqueous buffer of choice to the final desired concentration. It is crucial to add the stock solution to the aqueous buffer slowly while vortexing or stirring to prevent precipitation.

Q4: Are there any alternative methods to enhance the aqueous solubility of this compound?

A4: Yes, several techniques can be employed to improve the aqueous solubility of hydrophobic compounds:

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent can increase solubility.[7]

  • Surfactants/Detergents: These agents form micelles that can encapsulate the hydrophobic compound, increasing its apparent solubility in water.

  • Complexation: Cyclodextrins are often used to form inclusion complexes with hydrophobic molecules, thereby enhancing their solubility.

  • pH Adjustment: If the compound has ionizable groups, adjusting the pH of the solution can increase its solubility. However, this compound does not have strongly acidic or basic groups.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound precipitates out of solution upon dilution in aqueous buffer. The concentration of the organic solvent in the final solution is too low to maintain solubility. The final concentration of the compound exceeds its solubility limit in the aqueous buffer.1. Increase the percentage of the organic co-solvent in the final aqueous solution (e.g., from 0.1% to 1% DMSO). However, be mindful of the solvent's potential effects on your experimental system. 2. Decrease the final concentration of the compound. 3. Try a different co-solvent.
The compound does not dissolve in the initial organic solvent. The chosen organic solvent is not suitable. The compound may be in a crystalline form that is difficult to dissolve.1. Try a different organic solvent (e.g., if DMSO fails, try DMF or a chlorinated solvent like dichloromethane for initial dissolution, though the latter is not miscible with water). 2. Gently warm the solution and/or use sonication to aid dissolution. 3. If possible, obtain the compound in an amorphous form, which is generally more soluble than a crystalline form.
Inconsistent results in biological assays. The compound may be precipitating in the assay medium over time. The organic solvent used for the stock solution may be interfering with the assay.1. Visually inspect the assay plates for any signs of precipitation. 2. Run a solvent toxicity control to determine the maximum concentration of the organic solvent that is tolerated by your cells or assay system. 3. Consider using a formulation approach, such as liposomes or nanoparticles, to deliver the compound to the assay system.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Weighing: Accurately weigh a small amount of this compound in a sterile microcentrifuge tube.

  • Solvent Addition: Add a small volume of 100% DMSO to the tube. Start with a volume that would result in a high concentration (e.g., 10-50 mM).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, you can try gentle heating (e.g., 37°C) or sonication.

  • Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of an Aqueous Working Solution
  • Thawing: Thaw a fresh aliquot of the stock solution at room temperature.

  • Dilution: Add the desired volume of the stock solution to your pre-warmed aqueous buffer. It is recommended to add the stock solution to the buffer while gently vortexing to ensure rapid mixing and minimize precipitation.

  • Final Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is low (typically <1%) and is consistent across all experimental conditions, including controls.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Compound add_dmso Add 100% DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve store Store at -20°C dissolve->store thaw Thaw Stock store->thaw Use Aliquot add_buffer Add to Aqueous Buffer thaw->add_buffer vortex Vortex Gently add_buffer->vortex use Use in Experiment vortex->use

Caption: Experimental workflow for preparing solutions of this compound.

troubleshooting_logic node_sol node_sol node_prob node_prob start Compound Precipitates? check_solvent Increase Co-solvent %? start->check_solvent Yes solution_found Problem Solved start->solution_found No lower_conc Lower Final Concentration? check_solvent->lower_conc No check_solvent->solution_found Yes change_solvent Try Different Co-solvent? lower_conc->change_solvent No lower_conc->solution_found Yes change_solvent->solution_found Yes no_solution Consider Formulation change_solvent->no_solution No

Caption: Troubleshooting logic for precipitation issues.

References

Technical Support Center: HPLC Analysis of 1-Hydroxy-2-hexadecen-4-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of 1-Hydroxy-2-hexadecen-4-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for a compound like this compound in reversed-phase HPLC?

Peak tailing for this compound, a long-chain unsaturated keto-alcohol, in reversed-phase HPLC can stem from several factors:

  • Secondary Interactions: The hydroxyl group of the molecule can engage in secondary interactions with residual silanol groups on the silica-based stationary phase. These interactions can lead to a portion of the analyte being retained longer, causing the peak to tail.[1][2]

  • Mobile Phase pH: An inappropriate mobile phase pH can influence the ionization state of residual silanols on the column, potentially increasing secondary interactions.[3][4]

  • Column Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to peak distortion, including tailing.

  • Column Degradation: Over time, the stationary phase of the HPLC column can degrade, exposing more active silanol groups and leading to increased peak tailing.

  • Extra-Column Effects: Issues within the HPLC system itself, such as excessive tubing length, dead volumes in fittings, or a contaminated detector cell, can contribute to band broadening and peak tailing.[5]

Q2: How does the mobile phase composition affect the peak shape of this compound?

The mobile phase composition is a critical factor in achieving a symmetrical peak shape for this compound.

  • Organic Modifier: Due to its long hydrocarbon chain, this compound is highly hydrophobic and requires a mobile phase with a high percentage of organic solvent (e.g., acetonitrile or methanol) for elution.

  • Aqueous Component: The choice and pH of the aqueous component can significantly impact peak shape. Using a buffer to control the pH can help minimize secondary interactions.

  • Additives: The addition of a small amount of an acid, such as formic acid or acetic acid, to the mobile phase can help to suppress the ionization of residual silanol groups on the stationary phase, thereby reducing peak tailing.[6]

Q3: What type of HPLC column is best suited for the analysis of this compound?

For the analysis of a compound like this compound, a C18 or C8 reversed-phase column is typically a good starting point. To minimize peak tailing, consider using a column with:

  • End-capping: These columns have their residual silanol groups chemically deactivated, reducing the potential for secondary interactions.[2][4]

  • High-purity silica: Modern columns are often packed with high-purity silica, which has a lower concentration of acidic silanol groups that can cause tailing.

Troubleshooting Guides

Issue: Peak Tailing Observed for this compound

This guide provides a step-by-step approach to troubleshooting peak tailing in the HPLC analysis of this compound.

Step 1: Evaluate the Mobile Phase

  • Check pH: If your mobile phase is unbuffered, consider adding a buffer to maintain a consistent pH. For potentially basic compounds interacting with silanols, a lower pH (around 3-4) can protonate the silanols and reduce interactions.[4]

  • Add an Acidic Modifier: Introduce a small concentration (e.g., 0.1%) of formic acid or acetic acid to your mobile phase. This can significantly improve peak shape by suppressing silanol activity.[6]

  • Optimize Organic Content: While not a direct cause of tailing, ensuring the organic solvent percentage is optimal for retention can indirectly affect peak shape.

Step 2: Assess the HPLC Column

  • Column Age and History: If the column is old or has been used with harsh conditions, it may be degraded. Try a new column of the same type to see if the problem persists.

  • Column Type: If you are not already using one, switch to an end-capped C18 or C8 column to minimize secondary silanol interactions.[2][4]

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before injection. Insufficient equilibration can lead to inconsistent results and poor peak shape.[5]

Step 3: Review Injection and Sample Preparation

  • Sample Concentration: Dilute your sample and inject a smaller volume to rule out column overload as the cause of tailing.

  • Sample Solvent: Ideally, the sample should be dissolved in the mobile phase. If a stronger solvent is used for sample dissolution, it can cause peak distortion.[7]

  • Sample Purity: Impurities in the sample can sometimes co-elute or interfere with the main peak, causing a tailing appearance. Consider a sample clean-up step if necessary.[1]

Step 4: Inspect the HPLC System

  • Check for Dead Volume: Inspect all fittings and connections for potential dead volumes. Ensure that the tubing is cut cleanly and properly seated in the fittings.

  • Tubing Length: Keep the tubing between the injector, column, and detector as short as possible.

  • Detector Cell: A contaminated detector flow cell can cause peak distortion. Flush the cell with a strong, appropriate solvent.[5]

Data Presentation

The following table summarizes the potential effects of mobile phase modifications on the peak asymmetry of this compound. The asymmetry factor is a measure of peak tailing, with a value of 1 indicating a perfectly symmetrical peak.

Mobile Phase ModifierConcentrationExpected Asymmetry FactorRationale
None (Acetonitrile:Water)-> 1.5Potential for strong secondary interactions with residual silanols.
Formic Acid0.1%1.1 - 1.3Protonates silanol groups, reducing secondary interactions.[6]
Acetic Acid0.1%1.2 - 1.4Similar to formic acid, but may be slightly less effective.[6]
Ammonium Acetate10 mMVariableCan act as a buffer and may improve peak shape in some cases.

Experimental Protocols

Protocol for Optimizing Mobile Phase to Reduce Peak Tailing

This protocol outlines a systematic approach to optimizing the mobile phase composition to improve the peak shape of this compound.

1. Materials:

  • HPLC grade acetonitrile
  • HPLC grade methanol
  • HPLC grade water
  • Formic acid (≥98% purity)
  • This compound standard
  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

2. Initial Conditions:

  • Mobile Phase A: Water
  • Mobile Phase B: Acetonitrile
  • Gradient: 80% B to 100% B over 15 minutes
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Injection Volume: 10 µL
  • Detection: UV at 215 nm

3. Optimization Steps:

  • Step 3.1: Baseline Injection: Perform an injection using the initial conditions to establish the baseline peak shape and asymmetry.
  • Step 3.2: Introduction of Acidic Modifier:
  • Prepare a new Mobile Phase A containing 0.1% formic acid in water.
  • Prepare a new Mobile Phase B containing 0.1% formic acid in acetonitrile.
  • Equilibrate the column with the new mobile phase for at least 20 column volumes.
  • Inject the standard and compare the peak shape and asymmetry to the baseline.
  • Step 3.3: Evaluate Methanol as Organic Modifier:
  • If peak tailing persists, replace acetonitrile with methanol in both mobile phases (with 0.1% formic acid).
  • Equilibrate the column and inject the standard. Methanol can sometimes offer different selectivity and improved peak shape for certain compounds.
  • Step 3.4: Fine-tune Gradient and Flow Rate:
  • Once a satisfactory peak shape is achieved, the gradient slope and flow rate can be further optimized to improve resolution and reduce analysis time.

4. Data Analysis:

  • For each condition, calculate the peak asymmetry factor using the formula provided by your chromatography data system. A value closer to 1 indicates a more symmetrical peak.

Mandatory Visualization

Below is a troubleshooting workflow for addressing peak tailing in HPLC analysis.

HPLC_Troubleshooting_Peak_Tailing start Peak Tailing Observed check_mobile_phase Step 1: Evaluate Mobile Phase start->check_mobile_phase add_acid Add 0.1% Formic Acid check_mobile_phase->add_acid Primary Action check_pH Adjust Mobile Phase pH check_mobile_phase->check_pH optimize_organic Optimize Organic Solvent % check_mobile_phase->optimize_organic check_column Step 2: Assess Column add_acid->check_column If Tailing Persists check_pH->check_column If Tailing Persists optimize_organic->check_column If Tailing Persists new_column Try a New Column check_column->new_column end_capped_column Use End-Capped Column check_column->end_capped_column equilibrate Ensure Proper Equilibration check_column->equilibrate check_sample Step 3: Review Sample/Injection new_column->check_sample If Tailing Persists end_capped_column->check_sample If Tailing Persists dilute_sample Dilute Sample check_sample->dilute_sample check_solvent Check Sample Solvent check_sample->check_solvent check_system Step 4: Inspect HPLC System dilute_sample->check_system If Tailing Persists check_solvent->check_system If Tailing Persists check_fittings Check Fittings for Dead Volume check_system->check_fittings check_tubing Minimize Tubing Length check_system->check_tubing solution Symmetrical Peak Achieved check_fittings->solution Problem Resolved check_tubing->solution Problem Resolved

Caption: Troubleshooting workflow for HPLC peak tailing.

References

"1-Hydroxy-2-hexadecen-4-one" interference in mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for mass spectrometry analysis. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing challenges encountered during their experiments, with a specific focus on potential interference from lipid-like molecules such as "1-Hydroxy-2-hexadecen-4-one".

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected peaks in our mass spectra that we suspect might be from a contaminant. Where do we start?

A1: Unexpected peaks in mass spectrometry can originate from various sources. A systematic approach is crucial for identification and mitigation. Start by running a blank injection consisting of your mobile phase to determine if the contamination is from your solvent, system, or column.[1] If the peak persists, it is likely from your analytical setup. If the peak is absent in the blank but appears in your sample runs, the source is likely the sample itself or the sample preparation process. Common contaminants include plasticizers, detergents, and fatty acids.[2][3][4]

Q2: Could a compound like "this compound" interfere with our analysis?

A2: Yes, a lipid-like molecule such as "this compound" can potentially interfere with mass spectrometry analysis in several ways. Due to its relatively low volatility and potential for adduct formation, it can cause ion suppression, where it hinders the ionization of your target analytes, leading to reduced sensitivity.[5] It can also introduce extraneous peaks that may overlap with or be mistaken for your analytes of interest, a phenomenon known as isobaric interference.

Q3: What are the likely m/z values for "this compound" and its fragments?

A3: To predict the mass-to-charge ratio (m/z) of the molecular ion and its fragments, we must first determine the molecular formula and weight of this compound.

  • Hexadecene : C16H32 (minus two hydrogens for the double bond) -> C16H30

  • -one (ketone) : Indicates an oxygen atom.

  • -hydroxy : Indicates another oxygen atom and a hydrogen.

  • The positions of the functional groups are specified: a hydroxyl group at position 1, a double bond at position 2, and a ketone at position 4.

The molecular formula is C16H30O2 . The monoisotopic mass is approximately 254.22 g/mol .

In positive ion mode, you might observe the protonated molecule [M+H]+ at m/z 255.23, as well as adducts with sodium [M+Na]+ at m/z 277.21 and potassium [M+K]+ at m/z 293.18. Common neutral losses from the molecular ion would include the loss of water (H₂O) from the hydroxyl group, resulting in a fragment at m/z 237.22. Alpha-cleavage adjacent to the ketone is also a common fragmentation pathway for such molecules.[6][7]

Q4: How can we confirm the identity of a suspected contaminant?

A4: Confirming the identity of an unknown peak requires a combination of techniques. High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, which helps in determining the elemental composition. Tandem mass spectrometry (MS/MS) will generate a fragmentation pattern for the suspected ion, which can be compared to spectral libraries or predicted fragmentation patterns of suspected contaminants.

Troubleshooting Guide: Interference from "this compound"

This guide provides a step-by-step workflow for identifying and mitigating interference suspected to be from "this compound" or other lipid-like molecules.

Step 1: Preliminary Investigation
  • Analyze Blank Injections : As mentioned in the FAQs, run a blank injection of your mobile phase. If the interfering peak is present, the source is within your LC-MS system.

  • Review Sample Handling Procedures : Examine your sample preparation workflow for potential sources of lipid contamination. Common sources include plasticware (leaching of plasticizers), glassware washed with detergents, and cross-contamination between samples.[4][8]

  • Historical Data Review : Check chromatograms from previous analyses to see if this is a recurring issue. This can help determine if the contamination is from a specific batch of solvent or a persistent system issue.[1]

Step 2: Interference Characterization
  • Determine Accurate Mass : Utilize a high-resolution mass spectrometer to obtain an accurate mass of the interfering ion.

  • Perform MS/MS Analysis : Acquire a fragmentation spectrum of the interfering ion. The fragmentation pattern can provide structural clues. For a molecule like "this compound", expect fragments corresponding to the loss of water and cleavage around the ketone group.

Step 3: Mitigation Strategies

If the interference is confirmed to be from a lipid-like contaminant, consider the following strategies:

  • Chromatographic Separation : Modify your liquid chromatography (LC) method to separate the interfering compound from your analyte of interest. This can involve changing the column, adjusting the gradient, or altering the mobile phase composition.

  • Sample Preparation : Implement a sample cleanup step specifically designed to remove lipids. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective.

  • Instrumental Parameters : Adjust mass spectrometry parameters to minimize the impact of the interference. This could involve changing the ionization source settings or using a more selective acquisition mode like Multiple Reaction Monitoring (MRM) if your analyte's transitions are known and distinct from the interferent's.

Quantitative Data Summary

The following tables provide hypothetical data for "this compound" to aid in its identification and removal.

Table 1: Predicted m/z Values for "this compound" (C16H30O2)

Ion SpeciesFormulaMonoisotopic Mass (Da)
[M]C16H30O2254.2246
[M+H]+C16H31O2+255.2318
[M+Na]+C16H30O2Na+277.2137
[M+K]+C16H30O2K+293.1876
[M-H₂O+H]+C16H29O+237.2213

Table 2: Comparison of Sample Cleanup Techniques for Lipid Interference Removal

Cleanup MethodAnalyte Recovery (%)Interference Reduction (%)
Protein Precipitation95 ± 320 ± 5
Liquid-Liquid Extraction (Hexane/Methanol)85 ± 590 ± 4
Solid-Phase Extraction (C18)90 ± 495 ± 3

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Lipid Removal

  • Conditioning : Condition a C18 SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water.

  • Loading : Load 1 mL of the sample onto the SPE cartridge.

  • Washing : Wash the cartridge with 3 mL of 40% methanol in water to remove polar impurities.

  • Elution : Elute the analytes of interest with 2 mL of acetonitrile. The highly non-polar lipid-like interferents should remain on the column.

  • Reconstitution : Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the mobile phase for LC-MS analysis.

Protocol 2: High-Resolution Mass Spectrometry for Contaminant Identification

  • Instrument Setup : Calibrate the mass spectrometer to ensure high mass accuracy (< 5 ppm).

  • Full Scan Acquisition : Acquire data in full scan mode over a mass range that includes the suspected interfering ion (e.g., m/z 100-1000).

  • Data Analysis : Use the instrument's software to determine the accurate mass of the interfering peak.

  • Formula Generation : Input the accurate mass into a chemical formula generator to obtain a list of possible elemental compositions.

  • MS/MS Acquisition : Perform a targeted MS/MS experiment on the interfering ion to obtain its fragmentation pattern.

  • Database Searching : Search the fragmentation pattern against spectral libraries (e.g., NIST, MassBank) to identify the compound.

Visualizations

Troubleshooting_Workflow cluster_identification Identification cluster_characterization Characterization cluster_mitigation Mitigation A Unexpected Peak Observed B Run Blank Injection A->B C Peak in Blank? B->C D System Contamination C->D Yes E Sample Contamination C->E No F Acquire High-Resolution Mass E->F G Perform MS/MS Analysis F->G H Identify Compound G->H I Modify LC Method H->I J Implement Sample Cleanup (SPE/LLE) H->J K Adjust MS Parameters H->K L Interference Resolved I->L J->L K->L

Caption: Troubleshooting workflow for mass spectrometry interference.

Fragmentation_Pathway M [M+H]+ m/z 255.23 F1 [M-H₂O+H]+ m/z 237.22 M->F1 - H₂O F2 Alpha-Cleavage Fragment 1 M->F2 Cleavage at C3-C4 F3 Alpha-Cleavage Fragment 2 M->F3 Cleavage at C4-C5

Caption: Hypothetical fragmentation of this compound.

References

"1-Hydroxy-2-hexadecen-4-one" storage conditions to prevent degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides essential information on the proper storage and handling of 1-Hydroxy-2-hexadecen-4-one to prevent its degradation. Due to the limited availability of specific stability data for this compound, the recommendations provided are based on the general chemical properties of structurally related molecules, such as α,β-unsaturated ketones and allylic alcohols.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Based on its structure, this compound is susceptible to degradation through several pathways:

  • Oxidation: The allylic alcohol and the unsaturated system are prone to oxidation, which can be initiated by air (oxygen), light, and trace metal impurities.

  • Polymerization: The α,β-unsaturated ketone functionality can undergo polymerization, especially when exposed to light, heat, or catalytic impurities.[1]

  • Isomerization/Rearrangement: The presence of both a hydroxyl group and an unsaturated ketone system may allow for acid or base-catalyzed rearrangements.

  • Hydrolysis: Although less common for this structure, prolonged exposure to strong acidic or basic conditions could potentially lead to degradation.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, it is recommended to store this compound under the following conditions. These are general guidelines for related compounds and should be adapted as needed.

ParameterRecommended ConditionRationale
Temperature -20°C or lower (frozen)Reduces the rate of all chemical reactions, including oxidation and polymerization.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes exposure to oxygen, thereby preventing oxidation.
Light Amber vial or protected from lightPrevents light-induced degradation pathways such as polymerization and photo-oxidation.
Container Tightly sealed, high-quality glass vialPrevents exposure to air and moisture. Avoids potential leaching from plastic containers.
Purity Free from contaminantsAcidic, basic, or metallic impurities can catalyze degradation reactions.

Q3: How can I tell if my sample of this compound has degraded?

A3: Signs of degradation may include:

  • A change in physical appearance, such as a color change (e.g., yellowing) or the formation of a precipitate.

  • A change in solubility.

  • The appearance of new peaks or a decrease in the main peak area when analyzed by techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • A shift in the spectral properties (e.g., UV-Vis, IR, or NMR).

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Compound shows a yellow tint. Oxidation of the molecule.Purge the vial with an inert gas (argon or nitrogen) before sealing. Store at a lower temperature (-80°C if possible).
Reduced solubility in the intended solvent. Polymerization or formation of insoluble degradation products.Filter the solution before use. For future prevention, ensure storage under an inert atmosphere and protected from light.
Inconsistent results in bioassays. Degradation of the active compound, leading to lower potency.Perform an analytical check (e.g., HPLC) to assess purity before use. If degraded, use a fresh, properly stored sample.
Appearance of extra peaks in analytical chromatograms. Presence of degradation products.Review storage conditions. If stored improperly, discard the sample. Implement stricter storage protocols as outlined in the FAQs.

Experimental Protocols

Protocol: General Stability Assessment of this compound

This protocol outlines a general method for assessing the stability of this compound under various conditions.

1. Materials:

  • This compound
  • HPLC-grade solvents (e.g., acetonitrile, water)
  • Amber HPLC vials with septa
  • Inert gas (Argon or Nitrogen)
  • Temperature-controlled storage chambers (e.g., refrigerator at 4°C, freezer at -20°C, and an incubator at a higher temperature like 40°C for accelerated testing)
  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

2. Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.
  • Aliquot the stock solution into multiple amber HPLC vials.
  • For samples to be stored under an inert atmosphere, gently bubble argon or nitrogen through the solution for 1-2 minutes before tightly sealing the vial.
  • Divide the vials into different storage conditions:
  • -20°C (protected from light)
  • 4°C (protected from light)
  • Room temperature (protected from light)
  • 40°C (accelerated degradation, protected from light)
  • Room temperature (exposed to ambient light)
  • At specified time points (e.g., Day 0, Week 1, Week 2, Week 4, etc.), retrieve one vial from each storage condition.
  • Allow the vial to equilibrate to room temperature.
  • Analyze the sample by HPLC to determine the peak area of this compound and identify any new peaks corresponding to degradation products.
  • Plot the percentage of the remaining parent compound against time for each storage condition to establish a stability profile.

Visualizations

Degradation_Troubleshooting start Start: Inconsistent Experimental Results check_purity Check Purity of This compound (e.g., HPLC, NMR) start->check_purity is_pure Is the Compound Pure? check_purity->is_pure review_storage Review Storage Conditions: - Temperature - Atmosphere - Light Exposure - Container is_pure->review_storage No other_factors Investigate Other Experimental Factors: - Reagent stability - Protocol errors - Instrument issues is_pure->other_factors Yes improper_storage Improper Storage Identified review_storage->improper_storage implement_protocols Implement Recommended Storage Protocols: - Store at -20°C or below - Use Inert Gas - Protect from Light improper_storage->implement_protocols Yes improper_storage->other_factors No discard_sample Discard Degraded Sample and Use a Fresh Aliquot implement_protocols->discard_sample end_ok End: Problem Resolved discard_sample->end_ok other_factors->end_ok

Caption: Troubleshooting workflow for inconsistent experimental results with this compound.

References

Troubleshooting "1-Hydroxy-2-hexadecen-4-one" bioassay variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in bioassays involving "1-Hydroxy-2-hexadecen-4-one".

Frequently Asked Questions (FAQs)

Q1: What is the expected biological activity of this compound?

A1: While specific data for this compound is limited, structurally similar α,β-unsaturated ketones and other lipid peroxidation products, such as 4-Hydroxyhexenal (HHE), have been shown to possess anti-inflammatory and enzyme-inhibiting properties. These compounds can modulate key signaling pathways, including the NF-κB and MAPK pathways, which are critical in inflammation.[1][2][3] Therefore, it is reasonable to hypothesize that this compound may exhibit similar activities.

Q2: How should I prepare and handle this compound for in vitro assays?

A2: As a lipid-based compound, this compound may have limited aqueous solubility. It is recommended to dissolve the compound in a small amount of an organic solvent such as DMSO first, and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration is consistent across all experimental and control groups and is below a level that affects cell viability (typically ≤ 0.1%).

Q3: What are the initial assays I should perform to assess the activity of this compound?

A3: A good starting point is to perform a cell viability assay (e.g., MTT or resazurin) to determine the cytotoxic concentration range of the compound on your chosen cell line. Subsequently, you can proceed with functional assays such as a cytokine release assay (ELISA) to screen for anti-inflammatory effects or a kinase inhibition assay.

Q4: How can I minimize variability in my bioassay results?

A4: Consistency is key. To minimize variability, ensure you use the same cell line at a consistent passage number, maintain uniform cell seeding density, use reagents from the same lot, and adhere strictly to incubation times and temperatures. It is also crucial to perform regular mycoplasma testing of your cell cultures.

Troubleshooting Guides

General Bioassay Variability
ProblemPotential Cause(s)Recommended Solution(s)
High variability between replicate wells Inconsistent cell seedingEnsure a homogenous cell suspension before seeding and use a calibrated multichannel pipette.
Edge effects in the microplateAvoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
Pipetting errorsCalibrate pipettes regularly and use reverse pipetting for viscous solutions.
Inconsistent results between experiments Different cell passage numbersUse cells within a consistent and narrow passage number range for all experiments.
Variation in reagent lotsPurchase reagents in larger batches to use the same lot for a series of experiments.
Mycoplasma contaminationRegularly test cell cultures for mycoplasma contamination.
No observable effect of the compound Compound instability or degradationPrepare fresh stock solutions and working dilutions for each experiment. Store stock solutions at the recommended temperature and protect from light if necessary.
Incorrect compound concentrationVerify calculations and perform a dose-response curve to determine the optimal concentration.
Cell line not responsiveUse a cell line known to be responsive to the expected biological pathway.
Cytokine Release Assay (ELISA) Troubleshooting
ProblemPotential Cause(s)Recommended Solution(s)
High background Insufficient washingIncrease the number of wash steps and ensure complete aspiration of wash buffer.[4][5]
Cross-contaminationUse fresh pipette tips for each reagent and sample.[4]
Incubation times too longAdhere strictly to the incubation times specified in the protocol.[4][5]
No or weak signal Inactive reagentsEnsure proper storage of all kit components and use them before the expiration date.
Incorrect antibody pairing (for sandwich ELISA)Use a validated antibody pair that recognizes different epitopes on the cytokine.
Insufficient incubation timeEnsure incubation times are as per the manufacturer's protocol.[5]
Poor standard curve Improper standard dilutionPrepare fresh standard dilutions for each assay and ensure accurate pipetting.
Inappropriate curve fittingUse the curve fitting model recommended by the ELISA kit manufacturer.[4]
Western Blot Analysis of NF-κB and MAPK Pathways Troubleshooting
ProblemPotential Cause(s)Recommended Solution(s)
No or weak bands Insufficient protein loadingQuantify protein concentration accurately and load a sufficient amount (typically 20-40 µg).[6][7]
Poor protein transferOptimize transfer conditions (time, voltage) and ensure good contact between the gel and membrane.[6][8]
Inactive primary or secondary antibodyUse fresh antibody dilutions and ensure proper storage.
High background Insufficient blockingBlock the membrane for at least 1 hour at room temperature.[6][9]
Antibody concentration too highTitrate the primary and secondary antibody concentrations to find the optimal dilution.[9]
Inadequate washingIncrease the number and duration of wash steps.[6][9]
Non-specific bands Primary antibody is not specificUse a well-characterized antibody and consider using a more specific blocking buffer.[9]
Protein degradationAdd protease inhibitors to the lysis buffer and keep samples on ice.[10]
Kinase Inhibition Assay Troubleshooting
ProblemPotential Cause(s)Recommended Solution(s)
High background signal Compound interference (autofluorescence)Run a control with the compound alone to check for autofluorescence and subtract this background.[11]
Non-specific inhibitionInclude a counterscreen with an unrelated enzyme to check for non-specific inhibition.[11]
No inhibition observed Inactive compoundConfirm the stability and purity of the compound.
Incorrect ATP concentrationThe inhibitory effect of ATP-competitive inhibitors can be masked by high ATP concentrations. Optimize the ATP concentration, often near the Km value.
High variability Substrate depletion or product inhibitionEnsure the assay is run under initial velocity conditions (typically <10% substrate conversion).[11]
Inconsistent reagent dispensingUse calibrated pipettes and ensure thorough mixing of reagents.

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the old medium with fresh medium containing the different concentrations of the compound. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Cytokine (TNF-α) Release Assay (ELISA)
  • Cell Seeding and Stimulation: Seed RAW 264.7 macrophages in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound for 1 hour. Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.[12]

  • Sample Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • ELISA Procedure: Perform the ELISA for TNF-α according to the manufacturer's instructions.[12][13][14][15]

    • Coat a 96-well plate with the capture antibody overnight at 4°C.

    • Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.

    • Add the collected supernatants and TNF-α standards to the wells and incubate for 2 hours at room temperature.

    • Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.

    • Wash the plate and add streptavidin-HRP. Incubate for 30 minutes at room temperature.

    • Wash the plate and add the TMB substrate. Incubate in the dark until a color develops.

    • Stop the reaction with a stop solution.

  • Absorbance Measurement: Read the absorbance at 450 nm.

  • Data Analysis: Calculate the concentration of TNF-α in the samples by interpolating from the standard curve.

Western Blot for NF-κB Activation
  • Cell Treatment and Lysis: Treat cells with this compound and/or a stimulant (e.g., TNF-α) for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[16]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.[7][16]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16][17]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[16]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-p65 or total p65 overnight at 4°C.[16]

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[16]

  • Analysis: Quantify the band intensities and normalize the phospho-p65 signal to the total p65 signal.

Generic Kinase Inhibition Assay (Fluorescence-Based)
  • Reagent Preparation: Prepare the kinase, substrate, and ATP solutions in the appropriate assay buffer.

  • Compound Addition: Add serial dilutions of this compound to the wells of a microplate.

  • Kinase Reaction: Add the kinase and substrate to the wells and incubate briefly. Initiate the reaction by adding ATP.

  • Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time, ensuring the reaction is in the linear range.

  • Detection: Stop the reaction and add the detection reagent (e.g., a fluorescently labeled antibody that recognizes the phosphorylated substrate).

  • Fluorescence Measurement: Measure the fluorescence signal using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition of kinase activity for each concentration of the compound and determine the IC50 value.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_screening Initial Screening cluster_functional Functional Assays cluster_mechanistic Mechanistic Studies prep_compound Prepare this compound stock solution (e.g., in DMSO) cell_viability Cell Viability Assay (MTT) to determine cytotoxicity prep_compound->cell_viability prep_cells Culture and maintain cell line prep_cells->cell_viability cytokine_assay Cytokine Release Assay (ELISA) (e.g., TNF-α, IL-6) cell_viability->cytokine_assay Select non-toxic concentrations kinase_assay Kinase Inhibition Assay cell_viability->kinase_assay Select non-toxic concentrations western_blot Western Blot Analysis (e.g., p-p65, p-p38) cytokine_assay->western_blot Investigate upstream signaling

Caption: Experimental workflow for characterizing the bioactivity of this compound.

NFkB_Signaling_Pathway cluster_nucleus compound This compound IKK IKK Complex compound->IKK inhibits? stimulus Pro-inflammatory Stimulus (e.g., TNF-α, LPS) receptor Receptor stimulus->receptor receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB_p p-IκBα IkB->IkB_p nucleus Nucleus NFkB->nucleus translocates degradation Proteasomal Degradation IkB_p->degradation NFkB_nuc NF-κB gene_expression Gene Expression (e.g., TNF-α, IL-6, COX-2) NFkB_nuc->gene_expression induces

Caption: Hypothesized modulation of the NF-κB signaling pathway by this compound.

Troubleshooting_Decision_Tree start High Bioassay Variability Observed check_replicates Are replicates within a plate consistent? start->check_replicates replicate_issues Address intra-plate variability: - Check cell seeding technique - Calibrate pipettes - Avoid edge effects check_replicates->replicate_issues No no_replicate_issue Intra-plate variability is low. check_replicates->no_replicate_issue Yes check_experiments Are results consistent between experiments? experiment_issues Address inter-experiment variability: - Use consistent cell passage number - Check reagent lot consistency - Test for mycoplasma check_experiments->experiment_issues No no_experiment_issue Inter-experiment variability is low. check_experiments->no_experiment_issue Yes replicate_issues->check_experiments no_replicate_issue->check_experiments check_effect Is there a lack of expected effect? experiment_issues->check_effect no_experiment_issue->check_effect effect_issues Troubleshoot lack of effect: - Verify compound stability and concentration - Confirm cell line responsiveness - Optimize assay conditions check_effect->effect_issues Yes end Assay Optimized check_effect->end No effect_issues->end

Caption: Decision tree for troubleshooting bioassay variability.

References

Technical Support Center: Synthesis of 1-Hydroxy-2-hexadecen-4-one

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 1-Hydroxy-2-hexadecen-4-one. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is through a crossed aldol condensation reaction. This involves the reaction of a long-chain aldehyde, such as tetradecanal, with a ketone, typically acetone, in the presence of a base catalyst.[1][2][3][4] The initial product is a β-hydroxy ketone, which is subsequently dehydrated to yield the target α,β-unsaturated ketone (enone).[5][6]

Q2: What are the typical starting materials and reagents for this synthesis?

A2: A common synthetic approach would utilize tetradecanal and acetone as the primary reactants. A base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is used as a catalyst.[3] An organic solvent, often ethanol or a similar protic solvent, is used to dissolve the reactants.[2][3]

Q3: What is the expected yield for this reaction?

A3: The yield of aldol condensation reactions can vary significantly based on the specific substrates and reaction conditions. While a precise yield for this compound is not widely reported, yields for similar crossed aldol condensations can range from moderate to good, often depending on the efficiency of the subsequent dehydration step.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low or no yield of the desired product.

Possible Cause Suggested Solution
Inefficient enolate formation Ensure the base is of sufficient strength and concentration to deprotonate the acetone. Consider using a stronger base if necessary, but be mindful of potential side reactions.
Incorrect order of reagent addition In a crossed aldol condensation, it is often crucial to add the enolizable ketone (acetone) slowly to a mixture of the non-enolizable aldehyde (tetradecanal) and the base. This minimizes the self-condensation of acetone.[1]
Reaction temperature is too low While initial aldol addition may occur at room temperature, the dehydration step to form the enone often requires gentle heating.[5][6]
Impure starting materials Aldehydes can oxidize to carboxylic acids over time.[2] Ensure the purity of tetradecanal before starting the reaction.

Problem 2: Formation of multiple unexpected products.

Possible Cause Suggested Solution
Self-condensation of acetone This is a common side reaction. To minimize this, maintain a low concentration of acetone by adding it slowly to the reaction mixture containing the aldehyde and base.[1] Using an excess of the aldehyde can also favor the desired crossed product.
Cannizzaro reaction If a very high concentration of a strong base is used with an aldehyde that has no α-hydrogens, a disproportionation reaction (Cannizzaro reaction) can occur. While tetradecanal has α-hydrogens, localized high base concentrations could potentially lead to side reactions. Ensure proper stirring and controlled addition of the base.
Further reactions of the product The newly formed enone can potentially undergo further reactions, such as Michael additions, if reactive nucleophiles are present. Quench the reaction mixture appropriately once the desired product is formed.

Problem 3: The isolated product is the β-hydroxy ketone intermediate, not the desired enone.

Possible Cause Suggested Solution
Insufficient heating The dehydration of the aldol addition product to the enone is often promoted by heat.[5][6] If you have isolated the β-hydroxy ketone, you can attempt to dehydrate it in a separate step by heating under acidic or basic conditions.
Reaction time is too short The dehydration step may require a longer reaction time than the initial aldol addition. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).

Experimental Protocols

Illustrative Protocol for Crossed Aldol Condensation:

  • Materials: Tetradecanal, Acetone, Sodium Hydroxide, Ethanol, Water, Diethyl ether, Magnesium sulfate.

  • Procedure:

    • Dissolve tetradecanal in ethanol in a round-bottom flask equipped with a magnetic stirrer.

    • In a separate beaker, prepare a solution of sodium hydroxide in water.

    • Slowly add the sodium hydroxide solution to the stirred solution of tetradecanal.

    • Add acetone dropwise to the reaction mixture over a period of 30 minutes.

    • Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction by TLC.

    • Gently heat the reaction mixture to reflux for 1-2 hours to promote dehydration.

    • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography or recrystallization.

Note: This is a generalized protocol and may require optimization for specific experimental setups.

Visualizations

Synthesis_Pathway Tetradecanal Tetradecanal Intermediate β-Hydroxy Ketone Intermediate Tetradecanal->Intermediate Acetone Acetone Acetone->Intermediate Base Base (e.g., NaOH) Base->Intermediate Catalyst Product This compound Intermediate->Product Heat Heat Heat->Product Dehydration

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Start Synthesis Check_Yield Low/No Yield? Start->Check_Yield Check_Purity Multiple Products? Check_Yield->Check_Purity No Sol_Yield1 Optimize Base/Temp. Check_Yield->Sol_Yield1 Yes Sol_Yield2 Check Reagent Purity Check_Yield->Sol_Yield2 Yes Check_Intermediate Isolated Intermediate? Check_Purity->Check_Intermediate No Sol_Purity1 Slow Acetone Addition Check_Purity->Sol_Purity1 Yes Sol_Purity2 Control Base Conc. Check_Purity->Sol_Purity2 Yes Success Successful Synthesis Check_Intermediate->Success No Sol_Intermediate Increase Heat/Time Check_Intermediate->Sol_Intermediate Yes Sol_Yield1->Start Sol_Yield2->Start Sol_Purity1->Start Sol_Purity2->Start Sol_Intermediate->Start

Caption: Troubleshooting workflow for synthesis issues.

References

Validation & Comparative

A Comparative Analysis of Long-Chain Ketones in Preclinical Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, long-chain ketones are emerging as a promising class of bioactive molecules with significant therapeutic potential. Their diverse structures, often featuring α,β-unsaturated carbonyl systems, contribute to a range of biological activities, including notable anticancer and anti-inflammatory effects. This guide provides a comparative overview of three prominent long-chain ketones—Zerumbone, 6-Shogaol, and Dehydrozingerone—pitting them against the structural framework of the lesser-known 1-Hydroxy-2-hexadecen-4-one. We present available experimental data, detailed methodologies for key assays, and visual representations of their mechanisms of action to facilitate informed decisions in preclinical research.

Comparative Biological Activity: A Tabular Summary

The following tables summarize the reported in vitro anticancer and anti-inflammatory activities of Zerumbone, 6-Shogaol, and Dehydrozingerone. Data for this compound is not available in the current literature, highlighting a significant gap in our knowledge of this particular long-chain ketone.

Table 1: Anticancer Activity (IC50 values in µM)
CompoundCell LineCancer TypeIC50 (µM)Reference
Zerumbone PANC-1Pancreatic Cancer-[1]
CEM-ssT-acute lymphoblastic leukemia5-100 µg/mL[2]
Gastric Cancer CellsGastric Cancer-[3]
6-Shogaol SW480Colon Cancer~80[4]
SW620Colon Cancer~80[4]
A549Non-small cell lung cancer20[5]
NCI-H1650Non-small cell lung cancer10-20[5]
MDA-MB-231Breast Cancer-[6]
MCF-7Breast Cancer-[7]
Dehydrozingerone HT-29Colon Cancer-[8][9]
PLS10Prostate Cancer>50[8]
HepG2Liver Cancer0.50 mM[10]
Table 2: Anti-inflammatory Activity
CompoundAssayModelKey FindingsReference
Zerumbone Carrageenan-induced paw edemaMiceDose-dependent inhibition of edema[11][12]
Cotton pellet-induced granulomaMiceSignificant suppression of granulomatous tissue[11][12]
LPS-induced NO productionRAW 264.7 macrophagesIC50 = 3.58 µM[13]
LPS-induced NF-κB activationRAW 264.7 macrophagesIC50 = 1.97 µM[13]
6-Shogaol TPA-induced iNOS and COX-2 expressionMouse skinMarked inhibition of iNOS and COX-2[14]
LPS-induced iNOS and COX-2RAW 264.7 macrophagesSignificant inhibition of protein and mRNA expression[14]
LPS-induced NO productionRAW 264.7 macrophagesSuperior inhibition compared to 6-gingerol[15]
Dehydrozingerone Heat-induced albumin denaturationIn vitroComparable activity to diclofenac sodium[16][17]
LPS-induced cytokine productionRAW 264.7 macrophagesSignificant inhibition of NO, IL-6, TNF-α, etc. at 10 µM[18]
Carrageenan-induced paw edemaRatsSignificant reduction in edema[18]

Mechanisms of Action: A Focus on Key Signaling Pathways

The anticancer and anti-inflammatory effects of these long-chain ketones are largely attributed to their ability to modulate critical cellular signaling pathways. The α,β-unsaturated ketone moiety, a common feature in these molecules, acts as a Michael acceptor, enabling covalent interactions with nucleophilic residues on key regulatory proteins.

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling cascade is a cornerstone of the inflammatory response and a key player in cancer cell proliferation, survival, and metastasis. Zerumbone, 6-Shogaol, and Dehydrozingerone have all been shown to inhibit this pathway at various junctures.[6][18][19][20][21]

NF_kB_Inhibition LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IkB NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (in Nucleus) NFkB->NFkB_nucleus Translocates Gene_Expression Pro-inflammatory & Pro-cancer Genes (COX-2, iNOS, MMP-9, etc.) NFkB_nucleus->Gene_Expression Induces Transcription Inhibitors Zerumbone 6-Shogaol Dehydrozingerone Inhibitors->IKK Inhibit

Inhibition of the NF-κB signaling pathway by long-chain ketones.

As depicted, these compounds can inhibit the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα. This traps NF-κB in the cytoplasm, blocking its translocation to the nucleus and halting the transcription of target genes involved in inflammation and tumorigenesis.[6][14][19]

Modulation of the Cyclooxygenase (COX) Pathway

Cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. Upregulation of COX-2 is also a hallmark of many cancers. Several long-chain ketones, including 6-Shogaol and Zerumbone, have been demonstrated to suppress COX-2 expression, primarily through their inhibition of the NF-κB pathway.[14][22]

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Catalyzes Inflammation Inflammation Pain Prostaglandins->Inflammation Mediate NFkB_active Active NF-κB NFkB_active->COX2 Induces Expression Inhibitors 6-Shogaol Zerumbone Inhibitors->NFkB_active Inhibit

Suppression of COX-2 expression by long-chain ketones via NF-κB inhibition.

Experimental Protocols

To ensure the reproducibility and standardization of research in this area, detailed experimental protocols for key assays are provided below.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability and the cytotoxic potential of a compound.

Principle: Metabolically active cells with functional mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., Zerumbone, 6-Shogaol, Dehydrozingerone) in culture medium. After the 24-hour incubation, replace the medium with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: After the 4-hour incubation, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat Treat with compounds incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize formazan incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Calculate IC50 read_absorbance->analyze end End analyze->end

Workflow for the MTT cytotoxicity assay.
Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: The Griess reagent system detects the presence of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. The intensity of the color developed is proportional to the nitrite concentration in the sample.

Procedure:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete culture medium and incubate for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include a negative control (cells only), a vehicle control (cells + vehicle + LPS), and a positive control (cells + known inhibitor + LPS).

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for 5-10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration using a standard curve prepared with sodium nitrite. Calculate the percentage of inhibition of NO production relative to the vehicle control.

Conclusion and Future Directions

The long-chain ketones Zerumbone, 6-Shogaol, and Dehydrozingerone demonstrate significant potential as anticancer and anti-inflammatory agents, primarily through their modulation of the NF-κB and COX-2 pathways. The α,β-unsaturated carbonyl moiety appears to be a critical pharmacophore for their biological activity.

The absence of data for this compound underscores the vast, unexplored chemical space within the long-chain ketone family. Further investigation into this and other structurally related compounds is warranted to uncover novel therapeutic leads. Structure-activity relationship (SAR) studies, guided by the data presented here, can aid in the design of more potent and selective inhibitors. Future research should also focus on in vivo efficacy, pharmacokinetic profiling, and safety assessments to translate the preclinical promise of these compounds into clinical realities.

References

Uncharted Territory: The Biological Activity of 1-Hydroxy-2-hexadecen-4-one Remains to be Elucidated

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the biological activity of 1-Hydroxy-2-hexadecen-4-one and its direct analogues. To date, no specific studies detailing its synthesis, biological effects, or mechanism of action have been published, precluding a direct comparison with other compounds. This underscores the novelty of this molecule and highlights a potential area for future research in drug discovery and development.

While specific data on this compound is absent, the broader class of long-chain α,β-unsaturated ketones, to which it belongs, has been the subject of some investigation. These molecules are often found in marine organisms and have been noted for their potential cytotoxic and antimicrobial properties. The lipophilic nature of the long hydrocarbon chain facilitates interaction with cell membranes, while the reactive α,β-unsaturated ketone moiety can engage with biological nucleophiles, such as cysteine residues in proteins, leading to cellular dysfunction and apoptosis.

General Biological Activities of Long-Chain Unsaturated Ketones

Studies on various long-chain ketones and aldehydes have indicated a correlation between chain length and the intensity of their biological effects, including antimicrobial and cytotoxic activities. For instance, some long-chain fatty alcohols and related compounds have demonstrated selective toxicity against bacterial and fungal pathogens, as well as certain cancer cell lines. The general consensus is that the hydrophobic chain aids in traversing the cell membrane, allowing the active functional group to exert its effect intracellularly.

Hypothetical Signaling Pathway for α,β-Unsaturated Ketones

Based on the known reactivity of α,β-unsaturated carbonyl compounds, a potential mechanism of action for this compound could involve the induction of cellular stress pathways. The electrophilic β-carbon of the enone system is susceptible to Michael addition by cellular thiols, such as glutathione (GSH) and cysteine residues in proteins. Depletion of the cellular antioxidant glutathione can lead to an increase in reactive oxygen species (ROS), triggering oxidative stress. This, in turn, can activate stress-activated protein kinase (SAPK) pathways, such as the c-Jun N-terminal kinase (JNK) pathway, ultimately leading to apoptosis.

Hypothetical Signaling Pathway for alpha,beta-Unsaturated Ketones compound This compound (α,β-Unsaturated Ketone) cell_membrane Cell Membrane compound->cell_membrane Crosses gsh Glutathione (GSH) cell_membrane->gsh protein_cys Protein Cysteine Residues cell_membrane->protein_cys gsh_depletion GSH Depletion gsh->gsh_depletion Reacts with protein_adducts Protein Adducts protein_cys->protein_adducts Reacts with ros Increased ROS gsh_depletion->ros oxidative_stress Oxidative Stress protein_adducts->oxidative_stress ros->oxidative_stress jnk_pathway JNK Pathway Activation oxidative_stress->jnk_pathway apoptosis Apoptosis jnk_pathway->apoptosis

Caption: Hypothetical mechanism of action for an α,β-unsaturated ketone.

Future Directions

The absence of data on this compound presents an opportunity for novel research. Future studies should focus on the total synthesis of this compound to enable biological evaluation. Initial screening for antimicrobial and cytotoxic activity against a panel of bacterial, fungal, and cancer cell lines would be a logical first step. Should promising activity be identified, further studies to elucidate its mechanism of action and identify its cellular targets would be warranted. The exploration of this and other novel long-chain unsaturated ketones could lead to the discovery of new therapeutic agents.

Validating the Structure of Synthetic 1-Hydroxy-2-hexadecen-4-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the structural validation of synthetically produced "1-Hydroxy-2-hexadecen-4-one." The following sections detail the experimental protocols and present hypothetical data to illustrate the validation process, comparing the empirical results with theoretical expectations for the target molecule. This document is intended to serve as a practical resource for researchers engaged in the synthesis and characterization of novel organic compounds.

Introduction

The successful synthesis of a target molecule is contingent upon rigorous structural validation. This process ensures that the compound produced matches the intended molecular structure, which is a critical step in drug discovery and development. In this guide, we present a hypothetical synthesis of "this compound" and outline the analytical workflow for its structural elucidation. The primary analytical methods employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[1][2][3][4]

Hypothetical Synthesis of this compound

For the purpose of this guide, we propose a synthetic route starting from commercially available precursors. A plausible method involves an aldol condensation reaction between 1-hydroxy-2-propanone and tridecanal, followed by dehydration to yield the α,β-unsaturated ketone core structure.

Experimental Protocols for Structural Validation

The validation of the synthetic product's structure is achieved through a combination of spectroscopic techniques.[3] Each method provides unique and complementary information about the molecule's atomic composition, connectivity, and functional groups.[2][4]

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the synthetic compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.1% tetramethylsilane (TMS) as an internal standard.

    • Instrumentation: Acquire the spectrum on a 400 MHz NMR spectrometer.

    • Data Acquisition: Obtain the spectrum with 16 scans, a spectral width of 16 ppm, and a relaxation delay of 1 second.

  • ¹³C NMR Spectroscopy:

    • Sample Preparation: Use the same sample prepared for ¹H NMR.

    • Instrumentation: Acquire the spectrum on the same 400 MHz NMR spectrometer.

    • Data Acquisition: Obtain the spectrum with 1024 scans, a spectral width of 240 ppm, and a relaxation delay of 2 seconds.

3.2 Mass Spectrometry (MS)

  • Sample Preparation: Dissolve 1 mg of the synthetic compound in 1 mL of methanol.

  • Instrumentation: Use a high-resolution mass spectrometer with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution at a flow rate of 5 µL/min. Acquire the mass spectrum in positive ion mode over a mass-to-charge (m/z) range of 50-500.

3.3 Infrared (IR) Spectroscopy

  • Sample Preparation: Place a drop of the neat synthetic compound between two potassium bromide (KBr) plates.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 32 scans.

Comparative Data Analysis

The data obtained from the aforementioned experiments are compared against the expected theoretical values for the structure of this compound.

Analytical Technique Expected Result (Theoretical) Hypothetical Experimental Result Interpretation
¹H NMR (400 MHz, CDCl₃) δ (ppm): ~6.8 (dd, 1H, H-3), ~6.3 (d, 1H, H-2), ~4.2 (s, 2H, H-1), ~2.5 (t, 2H, H-5), ~1.6 (m, 2H), ~1.25 (br s, 18H), ~0.88 (t, 3H)δ (ppm): 6.82 (dd, J=15.8, 6.2 Hz, 1H), 6.35 (d, J=15.8 Hz, 1H), 4.21 (s, 2H), 2.53 (t, J=7.5 Hz, 2H), 1.61 (m, 2H), 1.26 (br s, 18H), 0.88 (t, J=6.8 Hz, 3H)The observed chemical shifts and coupling constants are consistent with the proposed structure, indicating the presence of the vinyl, hydroxyl, and alkyl protons.
¹³C NMR (100 MHz, CDCl₃) δ (ppm): ~200 (C=O, C-4), ~148 (C-3), ~128 (C-2), ~65 (C-1), ~40 (C-5), ~32-22 (alkyl chain), ~14 (terminal CH₃)δ (ppm): 199.8, 147.5, 128.2, 65.3, 40.1, 31.9, 29.6, 29.3, 29.1, 24.5, 22.7, 14.1The presence of the carbonyl carbon, vinyl carbons, and the carbon bearing the hydroxyl group are confirmed, along with the alkyl chain carbons.
High-Resolution Mass Spectrometry (HRMS-ESI) [M+H]⁺: Calculated for C₁₆H₃₁O₂⁺: 255.2318[M+H]⁺: Observed: 255.2321The measured mass is in close agreement with the calculated mass, confirming the molecular formula of the compound.
Infrared (IR) Spectroscopy (neat) ν (cm⁻¹): ~3400 (O-H stretch, broad), ~2920, 2850 (C-H stretch), ~1680 (C=O stretch, conjugated), ~1630 (C=C stretch)ν (cm⁻¹): 3410 (br), 2925, 2853, 1682, 1635The characteristic absorption bands for the hydroxyl, alkyl, conjugated ketone, and alkene functional groups are present.[1]

Workflow for Structural Validation

The following diagram illustrates the logical workflow for the structural validation of the synthetic "this compound."

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Structural Analysis cluster_validation Validation synthesis Hypothetical Synthesis of This compound purification Purification of Crude Product (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir Infrared Spectroscopy (FTIR) purification->ir comparison Comparison of Experimental Data with Theoretical Values nmr->comparison ms->comparison ir->comparison structure_confirmed Structure Confirmed comparison->structure_confirmed

Caption: Workflow for the synthesis and structural validation of this compound.

Conclusion

The combination of NMR, MS, and IR spectroscopy provides a robust framework for the structural elucidation of newly synthesized organic compounds.[5] The hypothetical data presented in this guide for "this compound" demonstrates how the convergence of evidence from these techniques leads to a confident structural assignment. This systematic approach is fundamental to ensuring the identity and purity of compounds in research and development.

References

Cytotoxicity of 1-Hydroxy-2-hexadecen-4-one: A Comparative Analysis with Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the cytotoxic potential of 1-Hydroxy-2-hexadecen-4-one, benchmarked against similar bioactive molecules. This guide synthesizes available experimental data, details relevant methodologies, and visualizes key cellular pathways.

While direct experimental data on the cytotoxicity of this compound is not currently available in the public domain, its structural features—a long aliphatic chain, an α,β-unsaturated ketone, and a hydroxyl group—suggest a potential for significant biological activity. The α,β-unsaturated carbonyl moiety is a known Michael acceptor, capable of reacting with cellular nucleophiles like cysteine residues in proteins, which can lead to cellular dysfunction and apoptosis. The long carbon chain enhances lipophilicity, likely facilitating membrane interaction and cellular uptake.

This guide provides a comparative analysis of the cytotoxicity of structurally analogous compounds to infer the potential bioactivity of this compound. The primary comparators are the well-studied α,β-unsaturated hydroxy aldehydes, 4-hydroxy-2-nonenal (HNE) and 4-hydroxy-2-hexenal (HHE), which share key functional groups with the target compound. Additionally, data on long-chain aliphatic ketones is included to provide context on the influence of chain length on the cytotoxicity of ketones.

Comparative Cytotoxicity Data

The following table summarizes the available quantitative data on the cytotoxicity of compounds structurally related to this compound. It is important to note the different biological systems in which these compounds were tested.

Compound NameStructureMolecular FormulaCell Line / OrganismCytotoxicity Metric (Value)Reference
4-hydroxy-2-nonenal (HNE) C₉H₁₆O₂Primary cultures of cerebral cortical neuronsLD₅₀: 18 µM[1]
4-hydroxy-2-hexenal (HHE) C₆H₁₀O₂Primary cultures of cerebral cortical neuronsLD₅₀: 23 µM[1]
2-Dodecanone C₁₂H₂₄OTribolium castaneum (larva)LD₅₀: 14.9 µ g/larva [2]
2-Heptanone C₇H₁₄OTribolium castaneum (larva)LD₅₀: 43.5 µ g/larva [2]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for assessing the cytotoxicity of similar compounds are provided below. These protocols can serve as a foundation for designing experiments to evaluate the cytotoxic effects of this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][4][5]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a Sorenson's glycine buffer, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from cells with damaged plasma membranes.[6][7][8]

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis. The released LDH activity is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product. The amount of color formed is proportional to the number of lysed cells.[8]

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the test compound in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes.

  • Enzymatic Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH assay reaction mixture to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the spontaneous and maximum release controls.

Caspase-3/7 Activity Assay for Apoptosis Detection

This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[9][10][11]

Principle: The assay utilizes a substrate that, when cleaved by active caspase-3 or -7, releases a fluorophore or a chromophore, leading to a measurable increase in fluorescence or absorbance.[10]

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the test compound in a 96-well plate.

  • Reagent Addition: After the desired treatment period, add the caspase-3/7 reagent directly to the wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours), protected from light.

  • Signal Measurement: Measure the fluorescence (e.g., excitation at 490 nm and emission at 525 nm for a green fluorescent product) or absorbance using a microplate reader.[10]

  • Data Analysis: The signal intensity is directly proportional to the amount of active caspase-3/7 in the sample.

Visualizing Cellular Mechanisms and Workflows

To better understand the potential mechanisms of cytotoxicity and the experimental processes involved, the following diagrams are provided.

G General Experimental Workflow for Cytotoxicity Assessment cluster_0 Cell Culture and Treatment cluster_1 Cytotoxicity Assays cluster_2 Data Acquisition and Analysis A Seed cells in 96-well plate B Allow cells to adhere A->B C Treat with this compound (or similar compounds) at various concentrations B->C D MTT Assay (Metabolic Activity) C->D E LDH Assay (Membrane Integrity) C->E F Caspase-3/7 Assay (Apoptosis) C->F G Measure Absorbance/Fluorescence (Microplate Reader) D->G E->G F->G H Calculate % Cell Viability / % Cytotoxicity G->H I Determine IC50 / LD50 values H->I J Publish Comparison Guide I->J Comparative Analysis

Caption: A flowchart illustrating the general workflow for assessing the cytotoxicity of a test compound.

G Potential Signaling Pathway for α,β-Unsaturated Carbonyl-Induced Apoptosis cluster_0 Cellular Stress Response cluster_1 Mitochondrial Pathway of Apoptosis cluster_2 Execution Phase compound This compound (or HNE/HHE) ROS Increased Reactive Oxygen Species (ROS) compound->ROS GSH Glutathione (GSH) Depletion compound->GSH Protein_Adducts Protein Adduct Formation (Michael Addition) compound->Protein_Adducts Mito_Damage Mitochondrial Dysfunction ROS->Mito_Damage GSH->ROS inhibits Protein_Adducts->Mito_Damage Cyto_C Cytochrome c Release Mito_Damage->Cyto_C Apaf1 Apaf-1 Cyto_C->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 forms apoptosome Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: A diagram of a potential signaling pathway leading to apoptosis induced by α,β-unsaturated carbonyl compounds.

References

Efficacy of 1-Hydroxy-2-hexadecen-4-one and Analogs in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, there is no publicly available experimental data on the efficacy of "1-Hydroxy-2-hexadecen-4-one" in different cell lines. This guide provides a comparative analysis of structurally similar α,β-unsaturated hydroxyalkenals, namely 4-hydroxy-2-nonenal (HNE) and 4-hydroxyhexenal (HHE), which are well-documented products of lipid peroxidation known to induce cellular responses like apoptosis and oxidative stress. The information presented herein serves as a potential reference for predicting the biological activities of "this compound" based on the principle of structural analogy.

Introduction to α,β-Unsaturated Hydroxyalkenals

Lipid peroxidation, a consequence of oxidative stress, generates a variety of reactive aldehydes. Among these, 4-hydroxyalkenals are particularly notable for their significant biological effects, ranging from signaling modulation at low concentrations to cytotoxicity at higher levels. Compounds like HNE and HHE are known to trigger apoptosis in various cell types, a process of programmed cell death crucial in development and disease. Their mechanism often involves the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and activation of caspase cascades.

Comparative Efficacy in Different Cell Lines

The cytotoxic and pro-apoptotic effects of HNE and HHE have been evaluated in several cell lines. The following table summarizes the observed efficacy.

CompoundCell LineAssayKey FindingsReference
4-Hydroxyhexenal (HHE) Endothelial CellsApoptosis AssayInduces apoptosis by increasing Bax and decreasing Bcl-2 expression. Triggers ROS, nitric oxide, and peroxynitrite generation.[1]
4-Hydroxynonenal (HNE) SH-SY5Y (Human Neuroblastoma)Cytotoxicity Assay, Apoptosis AssaysCytotoxic at concentrations >5 µM. Induces apoptosis via increased p53 and Bax expression, and caspase-3 activation.[2]
HOEA (a C18 hydroxy unsaturated fatty acid) U937 (Human Leukemia)Cytotoxicity Assay, Apoptosis AssaysExhibits potent cytotoxic and apoptotic effects, characterized by DNA fragmentation and decreased mitochondrial membrane potential. The hydroxyl group is crucial for its activity.[3]

Mechanistic Insights: Signaling Pathways

The pro-apoptotic signaling cascade initiated by these lipid peroxidation products often involves the intrinsic (mitochondrial) pathway of apoptosis. The following diagram illustrates the proposed mechanism of HHE-induced apoptosis in endothelial cells.

HHE_Apoptosis_Pathway HHE 4-Hydroxyhexenal (HHE) ROS Reactive Oxygen Species (ROS) Nitric Oxide (NO) Peroxynitrite (ONOO-) HHE->ROS induces generation of Redox_Imbalance Redox Imbalance ROS->Redox_Imbalance Bcl2 Bcl-2 (Anti-apoptotic) Redox_Imbalance->Bcl2 decreases Bax Bax (Pro-apoptotic) Redox_Imbalance->Bax increases Mitochondria Mitochondria Bcl2->Mitochondria inhibits Bax->Mitochondria promotes permeabilization Apoptosis Apoptosis Mitochondria->Apoptosis initiates Experimental_Workflow cluster_assays Efficacy Assessment Start Start Cell_Culture Cell Culture (e.g., Endothelial, SH-SY5Y, U937) Start->Cell_Culture Treatment Treatment with This compound (or analog) Cell_Culture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) Treatment->Apoptosis Data_Analysis Data Analysis and Comparison Viability->Data_Analysis Apoptosis->Data_Analysis Conclusion Conclusion on Efficacy Data_Analysis->Conclusion

References

Cross-validation of "1-Hydroxy-2-hexadecen-4-one" analytical methods

Author: BenchChem Technical Support Team. Date: November 2025

An Essential Guide to the Cross-Validation of Analytical Methods for 1-Hydroxy-2-hexadecen-4-one and Structurally Related Long-Chain Aliphatic Lipids

For researchers, scientists, and professionals in drug development, the accurate quantification of lipid molecules like this compound is paramount. This guide provides a comparative overview of three common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography (HPLC). Due to the limited availability of direct comparative studies on this compound, this document presents performance data for structurally similar long-chain aliphatic ketones and alcohols to offer valuable insights into the strengths and applicability of each method.

Data Presentation: A Comparative Analysis

The following table summarizes the performance of GC-MS, LC-MS, and HPLC in the analysis of long-chain aliphatic ketones and alcohols, providing a baseline for selecting the most appropriate method for your research needs.

Analytical MethodAnalyte(s)Linearity (R²)Precision (%RSD)Accuracy/Recovery (%)Limit of Detection (LOD)Limit of Quantitation (LOQ)Reference
GC-MS Long-chain aldehydes>0.99<15%Not ReportedNot ReportedNot Reported[1]
Neutral lipids>0.99<15%85-115%ImprovedImproved[2]
LC-MS/MS Ketone bodies>0.99<5% (intra-day), <10% (total)85-115%Not ReportedNot Reported[3]
Alcohol ethoxylatesNot ReportedNot Reported37-69%As low as 0.1 pg injectedNot Reported[4]
HPLC Aldehydes and Ketones (as 2,4-DNPH derivatives)Not ReportedNot ReportedNot ReportedNot ReportedNot Reported[5]
Dicarboxylic acids>0.996.1-24.8%94.4-114.1%Not ReportedNot Reported[6]

Experimental Protocols: Detailed Methodologies

Below are detailed experimental protocols for GC-MS, LC-MS, and HPLC, adapted from methodologies used for similar long-chain aliphatic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Long-Chain Aldehyde Analysis

This protocol is based on the analysis of long-chain fatty aldehydes, which are structurally similar to the target compound.

1. Sample Preparation: Derivatization

  • Objective: To increase the volatility and thermal stability of the analyte for GC analysis.

  • Procedure:

    • The lipid extract is subjected to acidic hydrolysis to cleave any bonds and release the free aldehydes.

    • The resulting aldehydes are then derivatized using (pentafluorobenzyl)hydroxylamine hydrochloride.[1]

2. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: A suitable capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.

    • Injector: Splitless injection is often used for trace analysis.

    • Oven Temperature Program: An initial temperature of around 60°C, held for 1-2 minutes, followed by a ramp up to 300°C at a rate of 10-20°C/min, with a final hold time of 5-10 minutes.[7]

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM) is used for targeted analysis to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized analyte.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol for Ketone Body Analysis

This protocol is adapted from a validated method for the quantification of various ketone bodies.[3]

1. Sample Preparation: Protein Precipitation

  • Objective: To remove proteins from biological samples that can interfere with the analysis.

  • Procedure:

    • To a small volume of plasma or serum (e.g., 10 µL), add a larger volume of a cold organic solvent like acetonitrile or methanol (e.g., 100 µL) to precipitate the proteins.

    • Vortex the mixture thoroughly.

    • Centrifuge at high speed to pellet the precipitated proteins.

    • Collect the supernatant for injection into the LC-MS/MS system.

2. LC-MS/MS Analysis

  • Liquid Chromatograph (LC) Conditions:

    • Column: A C18 reversed-phase column is commonly used for the separation of small polar molecules.

    • Mobile Phase: A gradient elution using water with a small amount of acid (e.g., 0.1% formic acid) as mobile phase A and an organic solvent like acetonitrile or methanol with the same acid concentration as mobile phase B.

    • Flow Rate: A typical flow rate is between 0.2-0.5 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on the analyte's properties.

    • Scan Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification, providing high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each analyte.

High-Performance Liquid Chromatography (HPLC) Protocol for Aldehyde and Ketone Analysis

This protocol involves derivatization to allow for UV detection of aldehydes and ketones.[5]

1. Sample Preparation: Derivatization with 2,4-Dinitrophenylhydrazine (2,4-DNPH)

  • Objective: To create a derivative that is UV-active, enabling detection by a UV detector.

  • Procedure:

    • The sample containing the aldehyde or ketone is reacted with a solution of 2,4-DNPH in an acidic medium (e.g., acetonitrile with a small amount of sulfuric acid).

    • The reaction mixture is incubated to ensure complete derivatization.

    • The resulting 2,4-dinitrophenylhydrazone derivatives are then extracted and concentrated for HPLC analysis.

2. HPLC Analysis

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent like acetonitrile or methanol.

    • Detector: A UV-Vis detector set at a wavelength where the 2,4-dinitrophenylhydrazone derivatives have maximum absorbance (typically around 360 nm).

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a typical lipidomics workflow for the targeted analysis of long-chain lipids.

LipidomicsWorkflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Processing & Analysis SampleCollection Sample Collection (e.g., Plasma, Tissue) LipidExtraction Lipid Extraction (e.g., Folch Method) SampleCollection->LipidExtraction Derivatization Derivatization (Optional, e.g., for GC-MS) LipidExtraction->Derivatization Chromatography Chromatographic Separation (GC or LC) Derivatization->Chromatography MassSpectrometry Mass Spectrometry (MS or MS/MS Detection) Chromatography->MassSpectrometry PeakIntegration Peak Integration & Quantification MassSpectrometry->PeakIntegration DataAnalysis Statistical Analysis PeakIntegration->DataAnalysis

Caption: A typical experimental workflow for targeted lipid analysis.

Conclusion

The choice between GC-MS, LC-MS, and HPLC for the analysis of this compound and related compounds depends on several factors, including the sample matrix, the required sensitivity and selectivity, and the availability of instrumentation.

  • GC-MS is a powerful technique for volatile and thermally stable compounds, often requiring derivatization for polar analytes like long-chain alcohols and ketones. It generally offers high chromatographic resolution.

  • LC-MS is highly versatile and suitable for a wide range of compounds, including those that are non-volatile or thermally labile. Its high sensitivity and selectivity, especially with tandem mass spectrometry, make it a popular choice for complex biological samples.[8][9]

  • HPLC with UV detection is a more accessible technique but often requires derivatization to detect compounds that do not have a chromophore. Its sensitivity may be lower compared to mass spectrometry-based methods.

Ultimately, the selection of the most appropriate analytical method will depend on the specific research question and the desired performance characteristics. This guide provides a foundation for making an informed decision and for developing and validating a robust analytical method for your specific needs.

References

Analysis of "1-Hydroxy-2-hexadecen-4-one" as an Enzyme Inhibitor: A Data Gap in Current Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific databases and literature reveals a significant data gap regarding the biological activity of the compound 1-Hydroxy-2-hexadecen-4-one, specifically concerning its potential as an enzyme inhibitor. At present, there is no published experimental data to support a comparative analysis of its performance against known enzyme inhibitors.

For researchers, scientists, and drug development professionals interested in the inhibitory potential of novel compounds, a rigorous comparison against established inhibitors is a critical step in the evaluation process. Such a comparison typically involves the presentation of quantitative data, detailed experimental protocols, and visual representations of metabolic pathways and experimental workflows. However, the foundational information required to construct such a guide for this compound is not available in the current body of scientific research.

To illustrate the conventional approach for such a comparative analysis, this guide will outline the structure and type of information that would be presented had the data for this compound been available. This framework can serve as a template for future analysis should data on this compound emerge.

Hypothetical Comparison of Enzyme Inhibition: A Structural Template

A typical comparison guide would be structured to provide a clear and objective assessment of a novel compound's inhibitory effects relative to well-characterized inhibitors.

Data Presentation: Comparative Inhibitory Activity

Quantitative data is paramount for an objective comparison. This is typically summarized in a tabular format, allowing for a quick assessment of potency and selectivity. Key metrics include:

  • IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates greater potency.

  • Ki (Inhibition constant): A measure of the affinity of the inhibitor for the enzyme. A smaller Ki value signifies a tighter binding and, therefore, a more potent inhibitor.

  • Mechanism of Inhibition: Describes how the inhibitor interacts with the enzyme (e.g., competitive, non-competitive, uncompetitive, or irreversible).

Table 1: Hypothetical Comparative Inhibitory Activity of Compound X (this compound) Against Known Inhibitors for a Target Enzyme

CompoundTarget EnzymeIC50 (µM)Ki (µM)Mechanism of Inhibition
Compound X Enzyme AData Not AvailableData Not AvailableData Not Available
Inhibitor 1Enzyme A2.50.8Competitive
Inhibitor 2Enzyme A15.25.1Non-competitive
Inhibitor 3Enzyme A0.10.03Irreversible
Experimental Protocols: Methodologies for Determining Enzyme Inhibition

Detailed experimental protocols are essential for the reproducibility and validation of scientific findings. A guide would typically include the following sections:

Enzyme Inhibition Assay Protocol

  • Materials and Reagents: A comprehensive list of all enzymes, substrates, inhibitors, buffers, and other necessary chemicals.

  • Enzyme Activity Assay: A step-by-step procedure for measuring the baseline activity of the target enzyme in the absence of any inhibitor. This often involves monitoring the formation of a product or the depletion of a substrate over time using techniques like spectrophotometry or fluorometry.

  • Inhibitor Screening: The protocol for incubating the enzyme with various concentrations of the test compound (e.g., this compound) and known inhibitors.

  • Data Analysis: The methodology for calculating the percentage of inhibition at each concentration and determining the IC50 value through dose-response curve fitting.

  • Kinetic Studies: The experimental design to determine the mechanism of inhibition, typically involving varying both substrate and inhibitor concentrations and analyzing the data using graphical methods like Lineweaver-Burk or Dixon plots.

Visualization of Concepts

Diagrams are crucial for conveying complex biological and experimental information in an accessible manner.

Signaling Pathways and Experimental Workflows

Visualizations created using tools like Graphviz can illustrate the role of the target enzyme in a signaling pathway or the workflow of an experimental procedure.

Enzyme_Pathway Substrate Substrate Enzyme_A Target Enzyme Substrate->Enzyme_A Product Product Enzyme_A->Product Biological_Effect Biological Effect Product->Biological_Effect Inhibitor Enzyme Inhibitor (e.g., this compound) Inhibitor->Enzyme_A Inhibition

Caption: A simplified diagram illustrating the inhibition of a target enzyme within a metabolic pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Enzyme, Substrate, and Inhibitor Solutions Incubation Incubate Enzyme with Inhibitor Reagents->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Measurement Measure Enzyme Activity Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation Curve_Fitting Generate Dose-Response Curve Calculation->Curve_Fitting IC50 Determine IC50 Value Curve_Fitting->IC50

Caption: A flowchart outlining the key steps in an enzyme inhibition assay.

Conclusion

While the framework for a comprehensive comparison of "this compound" with known enzyme inhibitors can be clearly defined, the execution of such a guide is contingent on the availability of primary research data. The absence of published studies on the biological activity of this specific compound makes a direct comparison impossible at this time. The scientific community awaits future research that may elucidate the potential role of this compound as an enzyme inhibitor, which would then enable a thorough and meaningful comparative analysis.

Comparative Analysis of 1-Hydroxy-2-hexadecen-4-one Isomers: A Review of Available Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in experimental data regarding the synthesis, characterization, and comparative biological activities of "1-Hydroxy-2-hexadecen-4-one" and its specific isomers. At present, no direct comparative studies, detailed experimental protocols, or quantitative data sets are available to construct a formal comparison guide as requested.

While the broader class of long-chain hydroxy-alkenones has been a subject of scientific interest, research has been focused on compounds with different substitution patterns or chain lengths. For instance, studies have been conducted on long-chain alpha-hydroxy-(omega-1)-oxo fatty acids, which are constituents of the lipopolysaccharide of Legionella bacteria. However, these studies do not provide isomeric comparisons relevant to this compound.

Similarly, the synthesis of other hydroxy-enone compounds, such as 1-(2-hydroxyphenyl) dec-2-en-1-one oxime, has been described in the literature for applications like mineral flotation. These synthetic pathways, while interesting, are not directly transferable to the target compound and its isomers, nor do they offer any comparative biological data.

The absence of specific research on "this compound" isomers prevents the creation of the requested data tables and visualizations. Detailed experimental protocols for the synthesis, purification, and biological evaluation of these specific isomers are also not documented in the accessible scientific domain.

It is recommended that researchers and drug development professionals interested in this specific class of compounds initiate foundational research to synthesize and characterize the various potential isomers of "this compound." Subsequent studies could then focus on elucidating their respective biological activities and signaling pathways, which would provide the necessary data for a future comparative analysis.

Should new research on this topic be published, a comprehensive comparison guide could be developed. This would involve:

  • Systematic Synthesis and Isolation: Detailed protocols for the stereoselective synthesis and purification of each isomer.

  • Physicochemical Characterization: Comparative analysis of properties such as melting point, boiling point, solubility, and spectral data (NMR, IR, MS).

  • Biological Activity Screening: In vitro and in vivo assays to compare the efficacy and potency of each isomer in relevant biological systems.

  • Mechanism of Action Studies: Elucidation of the signaling pathways modulated by the different isomers.

Until such primary research is conducted and published, a detailed and data-driven comparative analysis of "this compound" isomers remains an area for future scientific exploration.

Comparative Analysis of Bioactive Lipids: A Focus on 4-Hydroxy-2-nonenal as a Model for Dose-Response Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the dose-dependent effects of 4-hydroxy-2-nonenal (HNE) on cellular viability, alongside a hypothetical alternative, N-acetylcysteine (NAC), a common antioxidant used to counteract the effects of reactive aldehydes. HNE is a major product of lipid peroxidation and a widely studied signaling molecule involved in oxidative stress.[1][2][3] Understanding its dose-response relationship is crucial for researchers in toxicology, pharmacology, and drug development.

Dose-Response Data: HNE vs. N-acetylcysteine (NAC)

The following table summarizes the cytotoxic effects of HNE on a typical human cell line (e.g., HepG2) and the protective effects of NAC. The data is presented as the half-maximal inhibitory concentration (IC50) for HNE and the half-maximal effective concentration (EC50) for NAC's protective effect against HNE-induced cytotoxicity.

CompoundParameterConcentration (µM)Cell LineEffect
4-hydroxy-2-nonenal (HNE) IC5084.41K562Cytotoxicity
N-acetylcysteine (NAC) EC50Hypothetical 1000HepG2Inhibition of HNE-induced cytotoxicity

Note: The IC50 value for HNE is based on data for an ethyl acetate extract showing cytotoxicity on K562 cells[4]; this is used as a proxy for HNE's cytotoxic potential. The EC50 for NAC is a hypothetical value for illustrative purposes, as its protective effect is highly dependent on the HNE concentration and experimental conditions.

Experimental Protocols

A detailed methodology is essential for the reproducibility and interpretation of dose-response data. Below is a standard protocol for determining the IC50 of HNE using a colorimetric MTT assay.

Protocol: Determination of IC50 by MTT Assay
  • Cell Culture: Human hepatocellular carcinoma (HepG2) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: A stock solution of HNE is diluted in serum-free media to various concentrations (e.g., 0, 10, 25, 50, 75, 100, 150, 200 µM). The existing media is removed from the wells, and 100 µL of the respective HNE dilutions are added. For the NAC comparison, cells would be pre-treated with various concentrations of NAC for 1-2 hours before the addition of a fixed, toxic concentration of HNE.

  • Incubation: The plates are incubated for 24 hours at 37°C.

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The media containing MTT is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the HNE concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Signaling Pathways and Experimental Workflow

Visualizing the underlying biological mechanisms and the experimental process can aid in understanding the compound's action and the data acquisition pipeline.

Signaling Pathway of 4-hydroxy-2-nonenal (HNE)

HNE is known to modulate several key signaling pathways, often in a dose-dependent manner.[3][5] At lower concentrations, it can activate adaptive responses, while at higher concentrations, it leads to cellular stress and apoptosis.[3] The diagram below illustrates the impact of HNE on the PI3K/Akt and NF-κB signaling pathways. HNE can inhibit the pro-survival Akt pathway and can either activate or inhibit the pro-inflammatory NF-κB pathway depending on the cellular context and concentration.[3][6]

HNE_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Activates HNE HNE Akt Akt HNE->Akt Inhibits PTEN PTEN HNE->PTEN Inhibits IKK IKK HNE->IKK Activates/ Inhibits PI3K->Akt Activates Cell_Survival Cell_Survival Akt->Cell_Survival Promotes PTEN->PI3K Inhibits IκB IκB IKK->IκB Phosphorylates NFκB NFκB IκB->NFκB Inhibits Gene_Expression Gene_Expression NFκB->Gene_Expression Promotes

HNE's impact on Akt and NF-κB signaling pathways.
Experimental Workflow for Dose-Response Analysis

The following diagram outlines the sequential steps involved in a typical dose-response experiment, from cell culture to data analysis.

Dose_Response_Workflow A 1. Cell Culture (e.g., HepG2 cells) B 2. Cell Seeding (96-well plate) A->B C 3. Compound Addition (Serial dilutions of HNE) B->C D 4. Incubation (24 hours) C->D E 5. Viability Assay (e.g., MTT Assay) D->E F 6. Data Acquisition (Absorbance Reading) E->F G 7. Data Analysis (IC50 Calculation) F->G

Workflow for determining dose-response cytotoxicity.

References

Bioactivity of 1-Hydroxy-2-hexadecen-4-one: A Comparative Guide to In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for investigating the bioactivity of 1-Hydroxy-2-hexadecen-4-one, a compound with structural similarities to bioactive sphingolipids. Due to the limited direct experimental data on this specific molecule, this document outlines a proposed series of experiments to elucidate its potential effects on key cellular processes, drawing parallels with known sphingolipid signaling pathways. The provided protocols and data tables are intended to serve as a template for researchers to design and execute their own investigations.

Hypothesized Bioactivity Profile

Based on its structural resemblance to sphingolipid precursors, this compound is hypothesized to modulate cellular pathways regulated by sphingolipids, such as cell proliferation and apoptosis. Sphingolipids like ceramide are known to promote apoptosis, while sphingosine-1-phosphate (S1P) typically promotes cell survival and proliferation.[1][2][3][4] The structural features of this compound suggest it could potentially interfere with the enzymes of sphingolipid metabolism or mimic the action of natural sphingolipids, thereby influencing the delicate balance that governs cell fate.

Experimental Comparison of Bioactivity

To investigate the potential pro-apoptotic and anti-proliferative effects of this compound, a series of in vitro assays are proposed. The following tables present hypothetical data to illustrate how the compound's activity could be quantified and compared against appropriate controls. For these proposed experiments, the human breast cancer cell line MCF-7 is selected due to its well-characterized response to apoptotic and proliferative stimuli.

Table 1: Effect of this compound on Cell Viability (MTT Assay)
TreatmentConcentration (µM)% Cell Viability (Mean ± SD)
Vehicle Control -100 ± 5.2
This compound 195.3 ± 4.8
1072.1 ± 6.1
5045.8 ± 3.9
10021.4 ± 2.5
Positive Control (Doxorubicin) 135.7 ± 3.1
Negative Control (Vehicle) -100 ± 5.2

This table illustrates a dose-dependent decrease in cell viability upon treatment with this compound, suggesting potential cytotoxic or anti-proliferative effects.

Table 2: Induction of Apoptosis by this compound (Caspase-3/7 Activity Assay)
TreatmentConcentration (µM)Caspase-3/7 Activity (Fold Change vs. Vehicle)
Vehicle Control -1.0
This compound 11.2
102.8
505.4
1008.1
Positive Control (Staurosporine) 110.2
Negative Control (Vehicle) -1.0

This table shows a dose-dependent increase in caspase-3/7 activity, indicating that this compound may induce apoptosis through the activation of executioner caspases.

Detailed Experimental Protocols

The following are detailed protocols for the key experiments proposed in this guide.

Cell Viability Assessment: MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • MCF-7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • This compound (dissolved in DMSO)

  • Doxorubicin (positive control)

  • DMSO (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Treat the cells with various concentrations of this compound, doxorubicin (positive control), or DMSO (vehicle control) for 48 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assessment: Caspase-3/7 Activity Assay

This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • MCF-7 cells

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound (dissolved in DMSO)

  • Staurosporine (positive control)

  • DMSO (vehicle control)

  • Caspase-Glo® 3/7 Assay Kit (or equivalent)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Seed MCF-7 cells in a white-walled 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with different concentrations of this compound, staurosporine, or DMSO for 24 hours.

  • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubate the plate at room temperature for 1 hour, protected from light.

  • Measure the luminescence using a luminometer.

  • Express the results as a fold change in caspase activity compared to the vehicle-treated control.

Visualizing the Proposed Mechanism and Workflow

The following diagrams, created using the DOT language, illustrate the hypothesized signaling pathway and the experimental workflow.

cluster_0 Hypothesized Signaling Pathway This compound This compound Sphingolipid Metabolism Enzymes Sphingolipid Metabolism Enzymes This compound->Sphingolipid Metabolism Enzymes Modulation Ceramide Ceramide Sphingolipid Metabolism Enzymes->Ceramide Increase S1P S1P Sphingolipid Metabolism Enzymes->S1P Decrease Caspase Activation Caspase Activation Ceramide->Caspase Activation Cell Proliferation Cell Proliferation S1P->Cell Proliferation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Hypothesized signaling pathway of this compound.

cluster_1 Experimental Workflow cluster_2 Controls Cell Culture (MCF-7) Cell Culture (MCF-7) Treatment Treatment Cell Culture (MCF-7)->Treatment 24-48h MTT Assay MTT Assay Treatment->MTT Assay Cell Viability Caspase Assay Caspase Assay Treatment->Caspase Assay Apoptosis Data Analysis Data Analysis MTT Assay->Data Analysis Caspase Assay->Data Analysis Bioactivity Profile Bioactivity Profile Data Analysis->Bioactivity Profile Positive Control Positive Control Negative Control Negative Control Vehicle Control Vehicle Control

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 1-Hydroxy-2-hexadecen-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of 1-Hydroxy-2-hexadecen-4-one, a long-chain unsaturated keto-alcohol.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE) Summary

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).
Body Protection Laboratory coat.
Respiratory Use in a well-ventilated area or under a fume hood to minimize inhalation of vapors.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with local, state, and federal regulations. Improper disposal can lead to environmental contamination and significant penalties[3]. Under no circumstances should this chemical be poured down the drain [4][5].

  • Waste Identification and Classification :

    • Treat this compound as hazardous waste. The U.S. Environmental Protection Agency (EPA) defines hazardous waste by characteristics such as ignitability, corrosivity, reactivity, and toxicity[2][3]. Given its likely properties, it falls under this category.

  • Waste Collection and Segregation :

    • Collect waste this compound in a dedicated, properly labeled, and chemically compatible container[2][6][7].

    • The container must be in good condition, with a secure, leak-proof closure[3].

    • Do not mix this waste with other waste streams, such as halogenated solvents, aqueous waste, or strong acids and bases, to prevent dangerous reactions[5][8].

  • Labeling :

    • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound"[2]. Avoid using abbreviations or chemical formulas.

    • The label should also include the date when the waste was first added to the container.

  • Storage :

    • Store the waste container in a designated satellite accumulation area (SAA) that is near the point of generation and under the control of laboratory personnel[9].

    • The storage area should be well-ventilated[6].

    • Ensure secondary containment is in place to capture any potential leaks or spills[9].

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company to arrange for pickup and disposal[6][9].

    • Follow their specific procedures for waste consolidation and transportation.

Logical Workflow for Disposal

A Generation of This compound Waste B Wear Appropriate PPE A->B C Collect in a Labeled, Compatible Hazardous Waste Container B->C D Is the container full? C->D E Store in Designated Satellite Accumulation Area (SAA) D->E Yes G Continue to Collect Waste D->G No F Contact Environmental Health & Safety (EH&S) for Pickup E->F G->C

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-Hydroxy-2-hexadecen-4-one

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 1-Hydroxy-2-hexadecen-4-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling and disposal of this compound, a long-chain aliphatic alpha,beta-unsaturated ketone. Adherence to these procedures is vital for ensuring laboratory safety and minimizing exposure risks.

Personal Protective Equipment (PPE)

Given the chemical nature of this compound as an alpha,beta-unsaturated ketone, which can be irritating and potentially sensitizing, a comprehensive PPE protocol is mandatory. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecification
Hand Protection Double-gloving is recommended. Use a pair of chemical-resistant gloves, such as nitrile, with a thickness of at least 0.11 mm.
Eye Protection Chemical splash goggles are required. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[1]
Skin and Body A chemical-resistant laboratory coat is mandatory. For larger quantities or procedures with a high splash potential, chemical-resistant coveralls should be worn.[2]
Respiratory Work in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any potential aerosols or vapors.
Handling and Operational Plan

Follow these step-by-step procedures to ensure the safe handling of this compound in a laboratory setting.

2.1. Preparation and Engineering Controls:

  • Ensure a calibrated and certified chemical fume hood is operational before starting any work.

  • Prepare all necessary equipment and reagents in advance to minimize the duration of handling.

  • An emergency eyewash station and safety shower must be readily accessible.

2.2. Weighing and Aliquoting:

  • Perform all weighing and transferring operations within a chemical fume hood.

  • Use a disposable weighing boat to prevent contamination of balances.

  • Handle the compound with care to avoid generating dust or aerosols.

2.3. Dissolving and Reactions:

  • When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

  • If heating is required, use a controlled heating mantle and ensure proper ventilation.

  • All reactions involving this compound should be conducted in a closed system or within a fume hood.

2.4. Post-Handling:

  • Decontaminate all surfaces that may have come into contact with the chemical using an appropriate solvent and then a cleaning agent.

  • Carefully remove and dispose of contaminated PPE as detailed in the disposal plan.

  • Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste:

    • Collect all waste containing this compound in a dedicated, clearly labeled, and sealed waste container.

    • The waste container should be made of a material compatible with the chemical and any solvents used.

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

  • Contaminated Materials:

    • All disposable items that have come into contact with the chemical, such as gloves, weighing boats, and pipette tips, must be disposed of as hazardous waste.

    • Place these materials in a designated, sealed, and labeled solid waste container.

  • Disposal Procedure:

    • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.

    • Arrange for pickup and disposal by a licensed chemical waste management company.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Visual Workflow for Safe Handling

The following diagram outlines the critical steps for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start ppe Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) start->ppe Step 1 fume_hood Verify Fume Hood is Operational ppe->fume_hood Step 2 gather_materials Gather All Necessary Materials fume_hood->gather_materials Step 3 weigh Weigh Compound in Fume Hood gather_materials->weigh Step 4 transfer Transfer to Reaction Vessel weigh->transfer Step 5 reaction Perform Experiment/Reaction transfer->reaction Step 6 decontaminate Decontaminate Work Surfaces reaction->decontaminate Step 7 dispose_waste Dispose of Chemical and Solid Waste in Labeled Containers decontaminate->dispose_waste Step 8 doff_ppe Doff PPE dispose_waste->doff_ppe Step 9 wash_hands Wash Hands Thoroughly doff_ppe->wash_hands Step 10 end End wash_hands->end

Caption: Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.